(2,5-Dichlorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDMPXMRCSOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706465 | |
| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-71-4 | |
| Record name | 2,5-Dichlorobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride
CAS Number: 163295-71-4
This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and potential applications as a chemical intermediate.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known identifiers and computed properties.[1] For comparative purposes, spectroscopic data for the related isomer, (2,4-Dichlorophenyl)methanesulfonyl chloride, is provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163295-71-4 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| SMILES | O=S(=O)(CC1=CC(Cl)=CC=C1Cl)Cl | [1] |
| Computed XLogP3 | 3.4 | [2] |
| Computed Topological Polar Surface Area | 42.5 Ų | [2] |
| Computed Rotatable Bond Count | 2 | [2] |
Table 2: Spectroscopic Data for the Isomer (2,4-Dichlorophenyl)methanesulfonyl chloride (CAS: 88691-50-3)
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 159, Second Highest (m/z): 161[2] |
| FTIR Spectroscopy | Characteristic strong absorption bands for sulfonyl chlorides (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2] |
| ¹H NMR Spectroscopy | For the This compound isomer, the aromatic region would be expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the dichlorophenyl ring. The methylene protons adjacent to the sulfonyl chloride group would appear as a singlet further downfield. |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in four main steps:
-
Free-Radical Chlorination: 2,5-Dichlorotoluene is subjected to free-radical chlorination to yield 1-(chloromethyl)-2,5-dichlorobenzene.
-
Sulfonation: The resulting benzyl chloride is treated with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group.
-
Oxidation: The sulfonate is then oxidized to the corresponding sulfonic acid.
-
Chlorination: Finally, the sulfonic acid is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[3]
Caption: Plausible synthetic route for this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 4: Conversion of (2,5-Dichlorophenyl)methanesulfonic acid to this compound
This protocol is adapted from a general procedure for the synthesis of methanesulfonyl chloride from methanesulfonic acid.[3]
-
Materials:
-
(2,5-Dichlorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a well-ventilated fume hood.
-
-
Procedure:
-
To a three-necked flask, add (2,5-Dichlorophenyl)methanesulfonic acid (1.0 equivalent).
-
Heat the flask to approximately 95°C using a suitable heating mantle.
-
Slowly add thionyl chloride (approximately 1.5 - 2.0 equivalents) dropwise over a period of 2-4 hours, maintaining the temperature at 95°C.
-
After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours, or until the evolution of gas ceases.
-
The crude product can then be purified by distillation under reduced pressure.
-
Applications in Drug Development and Organic Synthesis
Methanesulfonyl chloride and its derivatives are crucial reagents in medicinal chemistry and drug development.[4] The primary utility of these compounds lies in their ability to convert alcohols into excellent leaving groups (mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.
This compound, as a reactive sulfonyl chloride, is a valuable intermediate for the synthesis of more complex molecules. Its primary reactions of interest in a pharmaceutical context are with nucleophiles such as alcohols and amines.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base like triethylamine, it reacts with alcohols to form (2,5-Dichlorophenyl)methanesulfonate esters. This transformation activates the hydroxyl group for subsequent displacement by other nucleophiles.[5]
-
Reaction with Amines: It readily reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common structural feature in a variety of therapeutic agents.[6]
The presence of the dichloro-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.
Caption: General reactivity of this compound.
References
(2,5-Dichlorophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichlorophenyl)methanesulfonyl chloride is a chemical compound of interest in synthetic chemistry, particularly as a potential building block in the development of novel compounds. Its utility is largely derived from the reactive sulfonyl chloride functional group, which can readily undergo nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Such derivatives are common scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a summary of the available physical and chemical data for this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 163295-71-4 | [3] |
| Molecular Formula | C₇H₅Cl₃O₂S | [3] |
| Molecular Weight | 259.5374 g/mol | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining the physical properties of sulfonyl chlorides can be adapted.
General Workflow for Physical Property Determination
The logical flow for determining the key physical properties of a synthesized sulfonyl chloride, such as this compound, is outlined below.
Caption: General workflow for determining physical properties.
Synthesis of this compound
General Synthesis Pathway
The synthesis of substituted phenylmethanesulfonyl chlorides can often be achieved through the reaction of the corresponding substituted toluene with a chlorinating agent, followed by oxidation.
Caption: A potential synthetic route for the target compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Sulfonyl chloride compounds are widely utilized in drug discovery and development as precursors to sulfonamides, which are known to exhibit a broad range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[4][5][6] Further research would be required to determine if this compound or its derivatives possess any significant biological properties.
References
An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dichlorophenyl)methanesulfonyl chloride is a halogenated organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, formula, and known properties. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles relevant information on its characteristics and offers insights into its synthesis and potential biological significance based on related compounds.
Chemical Structure and Formula
This compound is characterized by a methanesulfonyl chloride group attached to a 2,5-dichlorinated benzene ring.
Molecular Formula: C₇H₅Cl₃O₂S[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 259.54 g/mol | [1] |
| CAS Number | 163295-71-4 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |
| InChI Key | Not available | |
| Appearance | Pale yellow corrosive liquid (predicted) | [2] |
| Solubility | Insoluble in water (predicted) | [2] |
Synthesis
A patent for the preparation of aromatic sulfonyl halides describes a general procedure that could potentially be adapted for the synthesis of this compound[3]. The patented process involves the reaction of an aromatic or heteroaromatic methyl sulfide with a chlorinating agent. In a specific example, 2,5-Dichlorophenyl dichloromethyl sulfide was used as a starting material to produce 2,5-Dichlorobenzenesulfonyl chloride with a yield of 92.5%[3]. While this produces a benzenesulfonyl chloride rather than a methanesulfonyl chloride, the underlying principle of oxidative chlorination of a sulfur-containing side chain is relevant.
General Experimental Protocol (Hypothetical):
A generalized procedure for the synthesis of a related compound, methanesulfonyl chloride, involves the reaction of methanesulfonic acid with thionyl chloride[4].
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel is charged with (2,5-Dichlorophenyl)methanesulfonic acid.
-
Reagent Addition: The acid is heated, and thionyl chloride is added dropwise over a period of several hours while maintaining the reaction temperature.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion.
-
Purification: The product is then isolated and purified by distillation under reduced pressure.
Logical Workflow for Synthesis:
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, predictions can be made based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methylene carbon and distinct signals for the aromatic carbons, with those bonded to chlorine exhibiting characteristic shifts. The carbon of the sulfonyl group would also be present.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group:
-
Asymmetric SO₂ stretch: 1370-1330 cm⁻¹
-
Symmetric SO₂ stretch: 1180-1160 cm⁻¹ Other expected peaks would include C-H stretching and bending vibrations for the aromatic and methylene groups, and C-Cl stretching vibrations.
Mass Spectrometry (MS) (Predicted):
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (259.54 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the dichlorophenyl ring.
Applications in Drug Development and Signaling Pathways
While there is no specific information on the direct use of this compound in drug development, the sulfonyl chloride and dichlorophenyl moieties are present in various biologically active molecules.
Sulfonamides, which can be readily synthesized from sulfonyl chlorides, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity[8].
It is plausible that this compound could serve as a building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The dichlorophenyl group could interact with specific binding pockets in biological targets, while the sulfonamide group can form key hydrogen bonds.
Potential Signaling Pathway Interactions (Hypothetical):
Given the broad range of activities of sulfonamide-containing compounds, derivatives of this compound could potentially interact with various signaling pathways. For instance, some sulfonamides are known to inhibit enzymes such as carbonic anhydrases or act as antagonists for certain receptors. The specific biological targets would depend on the overall structure of the final molecule.
Experimental Workflow for Biological Screening:
Caption: A general workflow for the synthesis and biological evaluation of a library of sulfonamides derived from this compound.
Conclusion
This compound is a chemical entity with potential as a synthetic intermediate, particularly for the generation of novel sulfonamide derivatives in the context of drug discovery. While detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding of its structure, properties, and potential applications based on the established chemistry of related compounds. Further research is warranted to fully elucidate its reactivity, spectroscopic characteristics, and biological activity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and reliable methodology for the synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthesis follows a two-step reaction pathway, commencing with the widely available starting material, 2,5-dichlorobenzyl chloride.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Nucleophilic Substitution: Reaction of 2,5-dichlorobenzyl chloride with sodium sulfite to yield sodium (2,5-dichlorophenyl)methanesulfonate.
-
Chlorination: Subsequent treatment of the sulfonate salt with a chlorinating agent, such as thionyl chloride, to afford the final product.
This pathway is illustrated in the reaction scheme below.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis.
Step 1: Synthesis of Sodium (2,5-dichlorophenyl)methanesulfonate
This step involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzyl chloride by the sulfite anion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichlorobenzyl chloride | 195.48 | 10.0 g | 0.051 |
| Sodium sulfite (anhydrous) | 126.04 | 7.1 g | 0.056 |
| Ethanol | 46.07 | 50 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.1 g (0.056 mol) of anhydrous sodium sulfite in 50 mL of deionized water.
-
In a separate beaker, dissolve 10.0 g (0.051 mol) of 2,5-dichlorobenzyl chloride in 50 mL of ethanol.
-
Add the ethanolic solution of 2,5-dichlorobenzyl chloride to the aqueous solution of sodium sulfite at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the resulting solution in an ice bath for 1-2 hours to precipitate the sodium (2,5-dichlorophenyl)methanesulfonate.
-
Collect the white solid by vacuum filtration and wash with two portions of cold ethanol (20 mL each).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This step involves the conversion of the sulfonate salt to the corresponding sulfonyl chloride using thionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium (2,5-dichlorophenyl)methanesulfonate | 265.08 | 10.0 g | 0.038 |
| Thionyl chloride | 118.97 | 13.5 g (8.3 mL) | 0.114 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Catalytic |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 10.0 g (0.038 mol) of dry sodium (2,5-dichlorophenyl)methanesulfonate and 100 mL of dichloromethane.
-
Add 0.5 mL of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add 8.3 mL (0.114 mol) of thionyl chloride to the stirred suspension at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction mixture will become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto 100 g of crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Expected Yield: 70-85%
Physicochemical Data
The following table summarizes the key physicochemical properties of the final product.
| Property | Value |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature |
| Boiling Point | Not available in literature |
| CAS Number | 163295-71-4 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Logical workflow for the synthesis of this compound.
An In-depth Technical Guide on the Spectroscopic Data of (2,5-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. Its structural characterization is crucial for confirming its identity and purity. This guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound. Due to the lack of publicly available experimental spectra for the 2,5-dichloro isomer, data for the closely related (2,4-Dichlorophenyl)methanesulfonyl chloride is presented for comparative purposes, alongside expected values for the target compound.
Spectroscopic Data
Data for the Analogous Compound: (2,4-Dichlorophenyl)methanesulfonyl chloride
As a point of reference, the following data is available for the isomeric compound, (2,4-Dichlorophenyl)methanesulfonyl chloride.[1]
| Spectroscopic Technique | Data for (2,4-Dichlorophenyl)methanesulfonyl chloride |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.5 g/mol |
| IR Spectrum | Available through PubChem (CID 594471) |
| Mass Spectrometry | Data available through PubChem (CID 594471) |
Expected Spectroscopic Data for this compound
Based on the structure of this compound and general spectroscopic principles, the following data can be anticipated.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| CH₂ | ~4.5 - 5.0 | Singlet (s) | The methylene protons are adjacent to the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. |
| Ar-H | ~7.3 - 7.6 | Multiplet (m) | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The exact shifts will depend on the electronic environment created by the two chlorine atoms and the methanesulfonyl chloride group. |
| ¹³C NMR | |||
| CH₂ | ~60 - 70 | - | |
| Ar-C (C-Cl) | ~130 - 135 | - | |
| Ar-C (C-H) | ~125 - 135 | - | |
| Ar-C (C-CH₂) | ~135 - 140 | - |
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1370 - 1340 | SO₂ asymmetric stretch | Strong |
| 1180 - 1160 | SO₂ symmetric stretch | Strong |
| ~820 | C-H out-of-plane bend (aromatic) | Strong |
| 750 - 700 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Medium |
| m/z Value | Fragment | Notes |
| ~258, 260, 262 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| ~159, 161 | [C₇H₅Cl₂]⁺ | Fragment corresponding to the dichlorobenzyl cation. |
| ~99, 101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride moiety. |
Experimental Protocols
Detailed below are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound's high reactivity, particularly towards protic solvents, necessitates the use of anhydrous solvents.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., CCl₄, CS₂) and place the solution in a liquid sample cell.[3]
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method for solids and liquids.
-
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer. A background spectrum of the salt plates/solvent should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a common technique.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common method that provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to elucidate the structure.
Workflow and Pathway Diagrams
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a dichlorophenyl)methanesulfonyl chloride.
Caption: A generalized workflow for the synthesis and spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: How different spectroscopic techniques provide complementary structural information.
References
Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in common lab solvents
An In-Depth Technical Guide to the Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility based on analogous compounds, detailed experimental protocols for determining both qualitative and quantitative solubility, and a logical workflow for these procedures.
Introduction to this compound
This compound is a sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive and serves as a key building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, enabling optimization of reaction conditions, product purification, and formulation.
The reactivity of the sulfonyl chloride group, especially its propensity to hydrolyze in the presence of water, necessitates careful solvent selection and handling.[1][2] Protic solvents like water and alcohols can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.[1][2]
Predicted Solubility Profile
Based on the general solubility of structurally similar compounds like benzenesulfonyl chloride and other aryl sulfonyl chlorides, this compound is expected to be soluble in a range of aprotic organic solvents.[3] Its solubility is governed by the "like dissolves like" principle, where it will more readily dissolve in solvents of similar polarity. The presence of the dichlorophenyl group increases its lipophilicity, suggesting good solubility in non-polar to moderately polar aprotic solvents. Conversely, it is expected to have low solubility in water, which also helps to protect it from rapid hydrolysis.[4][5]
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various laboratory solvents, the following experimental protocols can be employed.
This method offers a rapid preliminary assessment of solubility.[1]
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
The gravimetric or "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.[1]
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.
-
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed to let any undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Calculate the solubility by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the supernatant taken. Express the solubility in units such as mg/mL or g/100 mL.
Predicted Qualitative Solubility in Common Laboratory Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on the behavior of analogous sulfonyl chlorides.
| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Aprotic Polar | Acetone | C₃H₆O | Soluble | Good polarity match. |
| Acetonitrile | C₂H₃N | Soluble | Good polarity match. | |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Good polarity match. | |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble | Good polarity match. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Good solvent for many organic compounds. |
| Chloroform | CHCl₃ | Soluble | Good solvent for many organic compounds. | |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Good polarity match. | |
| Toluene | C₇H₈ | Soluble | Good solvent for aromatic compounds. | |
| Hexane | C₆H₁₄ | Partially Soluble to Insoluble | Polarity mismatch. | |
| Protic Polar | Water | H₂O | Insoluble | Polarity mismatch and risk of hydrolysis.[4][5] |
| Ethanol | C₂H₅OH | Soluble with Reaction | Soluble but will react to form the ethyl sulfonate ester. | |
| Methanol | CH₃OH | Soluble with Reaction | Soluble but will react to form the methyl sulfonate ester. | |
| Isopropanol | C₃H₈O | Soluble with Reaction | Soluble but will react to form the isopropyl sulfonate ester. |
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound like this compound.
Caption: Workflow for Solubility Determination of an Organic Compound.
References
An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of biologically active sulfonamides. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Properties and Commercial Availability
This compound is a reactive organochlorine compound featuring a sulfonyl chloride functional group attached to a dichlorinated phenyl ring via a methylene bridge. This combination of functionalities makes it a versatile building block for introducing the 2,5-dichlorophenylmethylsulfonyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 163295-71-4 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
A variety of chemical suppliers offer this compound in research and bulk quantities. The table below summarizes the offerings from several prominent suppliers.
Table 2: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| Aaron-Chem | AR001UP1 | - | - |
| 1st Scientific | ST001VGT | 95% | 100mg, 250mg, 1g, 5g |
| Laibo Chem | - | 95% | 250mg |
| RHAWN | R068150-1g | 95% | 1g |
| ChemicalBook | CB31553704 | - | - |
Synthesis and Reactivity
General Synthesis of Sulfonamides
The most prominent application of this compound is in the synthesis of N-substituted sulfonamides. This reaction typically proceeds by the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of N-Aryl-(2,5-dichlorophenyl)methanesulfonamides
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (pyridine or triethylamine) dropwise.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (if triethylamine is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired N-aryl-(2,5-dichlorophenyl)methanesulfonamide.
Diagram of the General Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of N-aryl-(2,5-dichlorophenyl)methanesulfonamides.
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The incorporation of the 2,5-dichlorophenyl group can significantly influence the biological activity of the resulting sulfonamide by altering its lipophilicity, electronic properties, and steric interactions with biological targets.
While specific signaling pathways directly modulated by derivatives of this compound are not extensively documented, the broader class of dichlorophenyl-containing sulfonamides has been investigated for various therapeutic applications. For instance, compounds bearing a dichlorophenyl moiety have been explored as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase (COX).[1]
The synthesis of N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide has been reported, highlighting the utility of this scaffold in generating diverse sulfonamide libraries for biological screening.[2] The 2,5-dichloro substitution pattern provides a unique structural motif that can be exploited in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.
Logical Relationship of Sulfonamide Synthesis to Drug Discovery
Caption: The role of this compound in the drug discovery pipeline.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. Its unique substitution pattern offers opportunities for the development of new therapeutic agents. This guide provides essential information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities and specific molecular targets of its derivatives is warranted to fully explore its therapeutic potential.
References
(2,5-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with significant potential as a building block in medicinal chemistry and agrochemical synthesis. Its utility primarily lies in its capacity to introduce the (2,5-dichlorophenyl)methylsulfonyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of new bioactive compounds. This technical guide provides a detailed overview of its synthesis, chemical properties, and potential applications, based on available chemical literature and analogous procedures.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source/Reference |
| CAS Number | 163295-71-4 | Commercial Suppliers |
| Molecular Formula | C₇H₅Cl₃O₂S | Calculated |
| Molecular Weight | 259.54 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to related sulfonyl chlorides |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); reacts with water and alcohols | General reactivity of sulfonyl chlorides[1] |
Synthesis
Step 1: Synthesis of (2,5-Dichlorophenyl)methanethiol
The first step is the conversion of 2,5-dichlorobenzyl chloride to (2,5-dichlorophenyl)methanethiol. This can be achieved through a nucleophilic substitution reaction with a sulfur source, such as thiourea followed by hydrolysis, or with sodium hydrosulfide.
Experimental Protocol (Inferred from general procedures for thiol synthesis):
-
To a solution of 2,5-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol, add sodium thiomethoxide (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-Dichlorophenyl)methanethiol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Oxidative Chlorination to this compound
The second step involves the oxidative chlorination of the intermediate thiol to the final sulfonyl chloride. Several reagents can be employed for this transformation.
Experimental Protocol (Based on general methods for sulfonyl chloride synthesis):
-
Dissolve (2,5-Dichlorophenyl)methanethiol (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an oxidizing and chlorinating agent, such as chlorine gas in the presence of water or a reagent system like N-chlorosuccinimide (NCS) and an acid source.
-
Maintain the temperature below 10 °C during the addition and stir the reaction mixture for a few hours until the starting thiol is consumed (monitored by TLC).
-
Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound. Due to the reactivity of sulfonyl chlorides, it is often used in the next step without extensive purification.
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the strong electron-withdrawing effect of the SO₂Cl group. - A set of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring. |
| ¹³C NMR | - A signal for the methylene carbon. - Six signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts. - The carbon of the C-SO₂Cl group will be significantly deshielded. |
| IR (Infrared) | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. - C-H stretching vibrations for the aromatic and methylene groups. - C=C stretching vibrations for the aromatic ring. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotope pattern for the presence of three chlorine atoms (M, M+2, M+4, M+6). - Fragmentation patterns may include the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfonyl bond. |
Reactivity and Applications in Drug Discovery
This compound is a versatile electrophile, primarily used for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-substituted sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1 equivalent) and a base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or dilute acid and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
The incorporation of the 2,5-dichlorophenyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the lipophilicity and binding interactions of the molecule with its biological target.
Potential Applications in Agrochemicals
Similar to their role in pharmaceuticals, sulfonyl chlorides are important intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. The (2,5-dichlorophenyl)methylsulfonyl group could be incorporated into novel pesticide candidates to evaluate their biological activity.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is likely to be a lachrymator and harmful if inhaled, ingested, or absorbed through the skin. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound represents a valuable, albeit under-documented, synthetic intermediate. Its preparation from readily available starting materials appears feasible through established chemical transformations. The primary utility of this compound lies in its ability to serve as a precursor to a diverse range of sulfonamides, offering a tool for medicinal chemists and drug development professionals to synthesize novel compounds with potentially enhanced biological activity and improved physicochemical properties. Further research into the specific applications and biological effects of its derivatives is warranted to fully explore its potential in the development of new therapeutics and agrochemicals.
References
An In-depth Technical Guide to the Reactivity Profile of (2,5-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with the chemical formula C₇H₅Cl₃O₂S. This technical guide provides a comprehensive overview of its chemical properties, reactivity profile, and potential applications, particularly in the context of medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organic chemistry and data from analogous structures to predict its reactivity and handling protocols.
Chemical and Physical Properties
This compound is a solid at room temperature. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, particularly the electrophilicity of the sulfonyl chloride moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163295-71-4 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |
| InChI Key | Not available |
Reactivity Profile
The reactivity of this compound is primarily dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The two chlorine atoms on the phenyl ring act as electron-withdrawing groups, which are expected to further increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity compared to unsubstituted benzylsulfonyl chloride.
Reactions with Nucleophiles
This compound is expected to react readily with various nucleophiles in a manner characteristic of sulfonyl chlorides. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.
General Reaction Scheme:
Caption: General reaction of this compound with a nucleophile.
-
Reaction with Amines (Sulfonamide Formation): Primary and secondary amines are expected to react with this compound to form the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
-
Reaction with Alcohols (Sulfonate Ester Formation): Alcohols will react to form sulfonate esters. This reaction is useful for converting the hydroxyl group, which is a poor leaving group, into a good leaving group (sulfonate) for subsequent nucleophilic substitution reactions.
-
Hydrolysis: Like most sulfonyl chlorides, this compound is expected to be sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.
Synthesis
Hypothetical Synthetic Pathway:
Caption: A possible synthetic route to this compound.
Experimental Protocols (General Procedures)
The following are general, representative protocols for reactions involving sulfonyl chlorides. These should be adapted and optimized for this compound based on small-scale trial reactions.
General Procedure for Sulfonamide Formation
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Sulfonate Ester Formation
Materials:
-
This compound
-
Alcohol
-
Anhydrous pyridine or a mixture of an aprotic solvent (e.g., DCM) and a non-nucleophilic base (e.g., TEA)
-
Saturated aqueous copper (II) sulfate solution (if using pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere.
-
If using DCM, add triethylamine (1.2 equivalents).
-
Add this compound (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and slowly add water to quench the reaction.
-
If pyridine was used as the solvent, wash the mixture with cold saturated aqueous copper (II) sulfate solution to remove the pyridine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not available in the searched literature, predictions can be made based on the analysis of its structural fragments and comparison with analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the methylene (-CH₂-) protons, expected to be deshielded by the adjacent sulfonyl group and the aromatic ring. The chemical shift is likely to be in the range of 4.5-5.5 ppm. - A set of multiplets for the three aromatic protons. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern. |
| ¹³C NMR | - A signal for the methylene carbon. - Six signals for the aromatic carbons, with the carbons bearing chlorine atoms showing characteristic shifts. The carbon attached to the CH₂SO₂Cl group will also be identifiable. |
| IR Spectroscopy | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). - Bands corresponding to C-H stretching of the aromatic ring and the methylene group. - C=C stretching bands for the aromatic ring. - A band for the C-S bond. - Bands for the C-Cl bonds. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern due to the presence of three chlorine atoms and one sulfur atom. - Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond. |
Applications in Drug Development and Medicinal Chemistry
While no specific applications of this compound in drug development have been identified in the searched literature, its structure suggests several potential uses.
-
Scaffold for Sulfonamide Libraries: As a reactive sulfonyl chloride, it can be used to synthesize a diverse library of sulfonamides by reacting it with a wide range of amines. These libraries can then be screened for biological activity against various therapeutic targets. The 2,5-dichlorophenyl moiety provides a specific substitution pattern that can be explored for structure-activity relationship (SAR) studies.
-
Intermediate for Target Molecules: The sulfonyl chloride can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic value. The dichlorinated phenyl ring is a common feature in many biologically active compounds.
Logical Workflow for Application in Drug Discovery:
Caption: Workflow for utilizing this compound in drug discovery.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. Based on the safety data for analogous sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Ingestion: Do not induce vomiting. Give large quantities of water.
-
Inhalation: Remove to fresh air.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the construction of sulfonamide libraries for drug discovery. Its reactivity is enhanced by the presence of the electron-withdrawing dichloro-substituents on the phenyl ring. While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of sulfonyl chlorides. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its presumed corrosive and moisture-sensitive nature. Further research into the specific reactions and applications of this compound is warranted to fully explore its utility in the development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using (2,5-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfonamides utilizing (2,5-Dichlorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of therapeutic applications.[1][2][3] This guide offers a comprehensive resource for researchers engaged in the development of novel sulfonamide-based drug candidates.
Introduction to Sulfonamide Synthesis
Sulfonamides are compounds containing the -SO₂NR₂ functional group. They are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
This compound is a specific sulfonylating agent that can be used to introduce the (2,5-Dichlorophenyl)methylsulfonyl moiety into a molecule. The presence of the dichlorophenyl group can significantly influence the physicochemical and biological properties of the resulting sulfonamide, making it a valuable building block in medicinal chemistry.[2]
Properties of this compound
It is essential to be familiar with the properties of this compound to ensure safe handling and optimal reaction conditions.
| Property | Value | Reference |
| CAS Number | 163295-71-4 | [5] |
| Molecular Formula | C₇H₅Cl₃O₂S | [5] |
| Molecular Weight | 259.54 g/mol | [5][6][7] |
| Appearance | White to off-white solid (typical for sulfonyl chlorides) | General Knowledge |
| Purity | Typically >95% | [5] |
Safety Precautions: this compound is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a representative primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
Analytical instrumentation (NMR, LC-MS, IR)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired sulfonamide.
-
Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following tables provide a template for summarizing the experimental data.
Table 1: Reagents and Reaction Parameters
| Entry | Amine | Equivalents of Amine | Base | Equivalents of Base | Solvent | Reaction Time (h) |
| 1 | 1.0 | |||||
| 2 | 1.0 | |||||
| ... | 1.0 |
Table 2: Reaction Outcomes and Product Characterization
| Entry | Product Structure | Yield (%) | Purity (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | |||||
| 2 | |||||
| ... |
Visualizations
Diagram 1: General Sulfonamide Synthesis Reaction
Caption: General reaction scheme for the synthesis of sulfonamides.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Diagram 3: Logical Relationship of Components
Caption: Logical relationship of inputs, process, and outputs.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. (2,4-Dichlorophenyl)methanesulfonyl chloride - Advanced Biochemicals [advancedbiochemicals.com]
- 7. (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of (2,5-Dichlorophenyl)methanesulfonyl chloride with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent for the derivatization of primary alcohols. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis and drug development. This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols.
The reaction proceeds via a nucleophilic attack of the primary alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The dichlorophenyl moiety can influence the reactivity of the sulfonate ester and provide a useful handle for analytical detection or for modulating the pharmacokinetic properties of a molecule.
Reaction Mechanism and Kinetics
The sulfonylation of a primary alcohol with this compound generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as triethylamine or pyridine, is used to quench the HCl generated during the reaction.
The presence of two chlorine atoms on the phenyl ring has an electron-withdrawing effect, which can increase the electrophilicity of the sulfur atom and potentially accelerate the reaction rate compared to unsubstituted phenylmethanesulfonyl chloride.
Quantitative Data Summary
| Entry | Primary Alcohol | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 2 | >95 (hypothetical) |
| 2 | Ethanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 2 | >95 (hypothetical) |
| 3 | 1-Propanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 3 | >90 (hypothetical) |
| 4 | 1-Butanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 3 | >90 (hypothetical) |
| 5 | Benzyl Alcohol | Pyridine (2.0) | Dichloromethane | 0 - RT | 4 | >85 (hypothetical) |
Note: The data in this table is illustrative and based on general knowledge of sulfonylation reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol describes a general method for the preparation of a (2,5-Dichlorophenyl)methanesulfonate ester from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1-0.2 M solution).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the alcohol solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude sulfonate ester can be purified by recrystallization or column chromatography on silica gel.
-
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the alcohol is sensitive to oxidation.
Diagrams
Caption: Experimental workflow for the synthesis of (2,5-Dichlorophenyl)methanesulfonate esters.
Application Notes and Protocols for Mesylation Using (2,5-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the mesylation of alcohols using (2,5-Dichlorophenyl)methanesulfonyl chloride. This reaction is a crucial transformation in medicinal chemistry and drug development for converting an alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The resulting (2,5-dichlorophenyl)methanesulfonate esters are valuable intermediates in the synthesis of complex organic molecules.
Introduction
Sulfonyl chlorides are highly reactive organic compounds extensively used in the pharmaceutical industry to form sulfonamides and sulfonate esters.[1][2] The (2,5-Dichlorophenyl)methanesulfonyl group can be introduced into a molecule to modify its pharmacokinetic properties or to serve as a reactive handle for further synthetic transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the sulfonate ester.
The mesylation of an alcohol transforms the hydroxyl group, which is a poor leaving group, into a (2,5-dichlorophenyl)methanesulfonate group, which is an excellent leaving group, analogous to tosylates and mesylates.[3] This activation enables a wide range of synthetic possibilities, crucial for the construction of diverse molecular architectures found in many pharmaceuticals.[1]
Experimental Protocol
This protocol describes a general procedure for the mesylation of a primary alcohol using this compound in the presence of triethylamine as a base.
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (Et3N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) dropwise.
-
Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
Data Presentation
The following table summarizes representative quantitative data for the mesylation of benzyl alcohol with this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount Used | Yield (%) | Purity (%) |
| Benzyl Alcohol | 108.14 | 1.0 | 541 mg (5.0 mmol) | - | >99 |
| This compound | 259.54 | 1.2 | 1.56 g (6.0 mmol) | - | >98 |
| Triethylamine | 101.19 | 1.5 | 1.05 mL (7.5 mmol) | - | >99.5 |
| Benzyl (2,5-dichlorophenyl)methanesulfonate (Product) | 331.21 | - | 1.48 g (4.47 mmol) | 89.4 | >95 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the mesylation of an alcohol.
Signaling Pathway: Kinase Inhibition
Many kinase inhibitors, which are crucial in cancer therapy and other diseases, contain sulfonyl or sulfonamide moieties. The (2,5-dichlorophenyl)methanesulfonate group can be a key structural element in such inhibitors, interacting with the target kinase. The following diagram illustrates a generic MAP kinase signaling pathway, a common target for such drugs.
Caption: A generic kinase signaling pathway.
References
(2,5-Dichlorophenyl)methanesulfonyl chloride: Uncharted Territory in Medicinal Chemistry
Despite a comprehensive search of scientific literature and patent databases, specific applications of (2,5-Dichlorophenyl)methanesulfonyl chloride in medicinal chemistry remain largely undocumented. This particular sulfonyl chloride derivative does not appear as a common building block or reagent in the synthesis of reported bioactive molecules, and as such, no quantitative data on the biological activity of its derivatives or detailed experimental protocols for its use in medicinal chemistry are available in the public domain.
While the broader class of sulfonyl chlorides plays a pivotal role in drug discovery and development, serving as a key electrophile for the synthesis of sulfonamides, the specific substitution pattern of this compound seems to have precluded its widespread use or at least its prominent feature in published research. Sulfonamides, as a chemical class, are well-known for their diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.
General information is available for isomeric compounds, such as (2,4-Dichlorophenyl)methanesulfonyl chloride and (3,5-Dichlorophenyl)methanesulfonyl chloride, which have been noted as intermediates in pharmaceutical and agrochemical synthesis.[2][3] However, the subtle shift in the chlorine atom's position on the phenyl ring to the 2 and 5 positions, combined with the methylene linker, appears to render this compound a less explored entity in the context of medicinal chemistry.
For researchers interested in exploring the potential of this compound, general protocols for the synthesis of sulfonamides from sulfonyl chlorides can be adapted. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Protocol for Sulfonamide Synthesis (Hypothetical Application)
This protocol is a generalized procedure and would require optimization for the specific reactivity of this compound and the chosen amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add the tertiary amine base (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired sulfonamide.
Experimental Workflow for Sulfonamide Synthesis
Below is a conceptual workflow for the synthesis and initial biological screening of a novel sulfonamide derived from this compound.
Potential Signaling Pathways to Investigate
Given the broad spectrum of activities of sulfonamides, derivatives of this compound could potentially modulate various signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
References
Application Notes and Protocols: (2,5-Dichlorophenyl)methanesulfonyl chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of (2,5-dichlorophenyl)methanesulfonyl chloride as a versatile reagent in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous sulfonyl chlorides and are intended to serve as a starting point for laboratory investigation.
Introduction
This compound is a sulfonyl chloride derivative that can serve as a valuable building block in the construction of diverse heterocyclic scaffolds. The presence of the dichlorophenyl moiety can impart unique physicochemical properties to the resulting molecules, potentially influencing their biological activity and making them attractive candidates for drug discovery and development. This reagent can participate in a variety of cyclization and substitution reactions to form nitrogen-, sulfur-, and oxygen-containing heterocycles.
General Reactivity
The primary reactive site of this compound is the sulfonyl chloride group (-SO₂Cl). This group is a strong electrophile and readily reacts with nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of the (2,5-dichlorophenyl)methanesulfonyl group onto various molecular frameworks, which can then undergo subsequent intramolecular cyclization to form heterocyclic rings. Alternatively, the reagent can be involved in reactions where the sulfonyl group acts as a leaving group or facilitates cyclization through other mechanisms.
Application Note 1: Synthesis of Substituted Thiazoles
The thiazole ring is a common motif in many biologically active compounds. This compound can be utilized in a modified Hantzsch-type synthesis or other related cyclizations to afford substituted thiazoles. The (2,5-dichlorophenyl)methylsulfonyl group can be introduced onto a key intermediate, which then undergoes cyclization to form the thiazole ring.
Proposed Synthetic Pathway for 2-Amino-4-(2,5-dichlorophenyl)thiazoles
Caption: Proposed synthesis of 2-amino-4-(2,5-dichlorophenyl)thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(2,5-dichlorophenyl)thiazole
Materials:
-
This compound
-
Thioacetamide
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Preparation of the N-sulfonylated intermediate:
-
In a 100 mL round-bottom flask, dissolve thioacetamide (1.0 eq) in anhydrous ethanol (20 mL).
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
-
Cyclization:
-
After completion of the first step, heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Work-up and Purification:
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Hypothetical Data:
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| Thioacetamide | 2-Amino-4-(2,5-dichlorophenyl)thiazole | 10 | 65 |
| Phenylthioacetamide | 2-Amino-5-phenyl-4-(2,5-dichlorophenyl)thiazole | 12 | 58 |
Application Note 2: Synthesis of Substituted 1,2,4-Triazoles
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. This compound can be employed in the synthesis of substituted 1,2,4-triazoles by reacting with amidines or their precursors, followed by cyclization.
Proposed Synthetic Pathway for 3-(2,5-Dichlorobenzyl)-5-substituted-1,2,4-triazoles
Caption: Proposed synthesis of 3-(2,5-dichlorobenzyl)-1,2,4-triazoles.
Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-phenyl-1,2,4-triazole
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Triethylamine (TEA)
-
Hydrazine hydrate
-
Pyridine (anhydrous)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of N-sulfonylamidine:
-
Suspend benzamidine hydrochloride (1.0 eq) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Reaction with Hydrazine:
-
To the above mixture, add hydrazine hydrate (1.5 eq) and heat the reaction to 80 °C for 8 hours.
-
-
Cyclization and Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the pure triazole.
-
Hypothetical Data:
| Amidine | Product | Reaction Time (h) | Yield (%) |
| Benzamidine HCl | 3-(2,5-Dichlorobenzyl)-5-phenyl-1,2,4-triazole | 20 | 72 |
| Acetamidine HCl | 3-(2,5-Dichlorobenzyl)-5-methyl-1,2,4-triazole | 18 | 78 |
Application Note 3: Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in numerous pharmaceuticals. This compound can be used to synthesize substituted pyrimidines through reactions with 1,3-dicarbonyl compounds and a nitrogen source like urea or thiourea.
Proposed Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of substituted pyrimidines.
Experimental Protocol: Synthesis of 4-(2,5-Dichlorobenzyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Thiourea
-
Sodium metal
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the α-sulfonylated β-ketoester:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL).
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add a solution of this compound (1.0 eq) in ethanol (15 mL) dropwise.
-
Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.
-
-
Condensation and Cyclization:
-
Cool the reaction mixture to room temperature and add thiourea (1.2 eq).
-
Heat the mixture to reflux for 12 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.
-
Hypothetical Data:
| 1,3-Dicarbonyl Compound | Nitrogen Source | Product | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | Thiourea | 4-(2,5-Dichlorobenzyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 18 | 68 |
| Acetylacetone | Urea | 4-(2,5-Dichlorobenzyl)-5-acetyl-6-methylpyrimidin-2(1H)-one | 20 | 62 |
Safety Precautions
This compound is expected to be a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Disclaimer: The protocols and data presented herein are hypothetical and intended for informational purposes only. They are based on established chemical principles and analogous reactions. These procedures have not been experimentally validated and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
Application Notes and Protocols for the Derivatization of Amines with (2,5-Dichlorophenyl)methanesulfonyl Chloride for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, many amine-containing compounds exhibit poor chromatographic properties and lack strong chromophores or fluorophores, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the amines into more stable, volatile, and detectable derivatives.
This document provides detailed application notes and protocols for the derivatization of primary and secondary amines using sulfonyl chlorides, with a focus on providing a general framework that can be adapted for (2,5-Dichlorophenyl)methanesulfonyl chloride. While specific data for this particular reagent is not widely published, the principles and procedures outlined below are based on well-established methods for similar sulfonyl chlorides, such as dansyl chloride and p-toluenesulfonyl chloride.
Principle of Derivatization
The derivatization of amines with a sulfonyl chloride, such as this compound, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.
The resulting sulfonamide derivative is generally less polar, more volatile, and exhibits enhanced detectability, particularly with UV or fluorescence detectors, due to the introduction of the aromatic sulfonyl group.
Experimental Workflow
Caption: General workflow for amine derivatization and analysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of amines with a sulfonyl chloride. Note: This is a template and may require optimization for this compound and the specific amine of interest.
Materials and Reagents:
-
Amine-containing sample
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.0-10.5)
-
Quenching solution (e.g., a primary or secondary amine like glycine or proline solution, or a solution of sodium hydroxide)
-
Vortex mixer
-
Heating block or water bath
-
HPLC or GC system with an appropriate detector (e.g., UV, Fluorescence, or Mass Spectrometer)
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the amine-containing sample into a reaction vial.
-
If the sample is in a complex matrix (e.g., biological fluid, food), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the amines.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample in 100 µL of sodium bicarbonate buffer (pH 9.0-10.5).
-
Prepare a fresh solution of this compound in acetonitrile (e.g., 1-10 mg/mL). The optimal concentration should be determined experimentally.
-
Add 100 µL of the derivatizing reagent solution to the sample vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial in a heating block or water bath at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). These conditions should be optimized for the specific application.
-
-
Reaction Quenching:
-
After incubation, cool the reaction vial to room temperature.
-
Add 50 µL of the quenching solution to react with the excess derivatizing reagent.
-
Vortex for 30 seconds.
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC or GC system.
-
Filter the sample through a 0.22 µm syringe filter if necessary before injection.
-
Quantitative Data Summary
The following tables provide typical parameters for the analysis of derivatized amines. These values are based on methods developed for other sulfonyl chlorides and should be used as a starting point for method development with this compound.
Table 1: Typical HPLC-UV/FLD Conditions for Analysis of Sulfonyl Chloride Derivatized Amines
| Parameter | Typical Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of target amines |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| UV Detection | Wavelength to be determined based on the UV spectrum of the derivative (typically 254 nm for aromatic sulfonyl groups) |
| Fluorescence Detection | Excitation/Emission wavelengths to be determined based on the fluorescence spectrum of the derivative |
Table 2: Typical GC-MS Conditions for Analysis of Sulfonyl Chloride Derivatized Amines
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Split or Splitless |
| Oven Temperature Program | Initial temperature 100-150 °C, ramp to 280-300 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50 - 500 amu |
Logical Relationship of Derivatization Reaction
Caption: Reaction of an amine with a sulfonyl chloride.
Conclusion
Derivatization of amines with sulfonyl chlorides like this compound is a robust technique to enhance their analytical performance in chromatographic methods. The protocols and data presented here provide a solid foundation for researchers to develop and validate specific methods for their amines of interest. Method optimization, including the choice of buffer pH, reaction temperature, and time, is crucial for achieving desired sensitivity and accuracy. The resulting stable sulfonamide derivatives allow for reliable quantification of amines in various complex matrices, aiding in drug development and scientific research.
Application Notes & Protocols: One-Pot Synthesis of Novel Sulfonamides Utilizing (2,5-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of sulfonamides, a critical functional group in medicinal chemistry. The procedures outlined are designed to be adaptable for the use of (2,5-Dichlorophenyl)methanesulfonyl chloride as a key building block for the generation of novel drug candidates.
Introduction
Sulfonamides are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1] Their role as bioisosteres for amides makes them particularly valuable in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3][4] Traditional methods for sulfonamide synthesis often involve multi-step procedures with the isolation of reactive sulfonyl chloride intermediates. One-pot syntheses offer a streamlined alternative, improving efficiency and reducing waste by combining multiple reaction steps into a single, continuous process.
This document details a generalized one-pot protocol for the synthesis of sulfonamides from this compound and various primary or secondary amines. The 2,5-dichloro substitution pattern on the phenyl ring provides a unique electronic and steric profile that can be exploited for the development of targeted therapeutics. The inclusion of chlorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5]
One-Pot Synthesis of Sulfonamides: A Generalized Approach
The following protocol is a representative one-pot procedure for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine. This method is based on established principles of sulfonamide formation and is expected to be applicable to this compound.
Reaction Principle
The one-pot synthesis involves the direct reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in reactions with (2,5-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving (2,5-Dichlorophenyl)methanesulfonyl chloride. The information is designed to help you optimize your experimental outcomes by minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most frequently encountered side products are the corresponding sulfonic acid due to hydrolysis, and bis-sulfonated products when reacting with primary amines. Given its structure as a benzylic sulfonyl chloride, elimination products can also be a possibility under certain basic conditions.
Q2: How can I minimize the hydrolysis of this compound during my reaction and workup?
A2: Hydrolysis to (2,5-Dichlorophenyl)methanesulfonic acid is a common issue. To minimize this, ensure all reactants, solvents, and glassware are thoroughly dried before use.[1][2] During the workup, use cold (0-5 °C) aqueous solutions for washing and minimize the contact time between the organic and aqueous layers.[1] Washing with cold brine can also help to reduce the solubility of the sulfonyl chloride in the aqueous phase.[2]
Q3: I am observing a significant amount of a bis-sulfonated byproduct in my reaction with a primary amine. How can I favor the formation of the mono-sulfonated product?
A3: The formation of a bis-sulfonated product, R-N(SO₂CH₂C₆H₃Cl₂)₂, is a common challenge with primary amines.[3] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[3] To promote mono-sulfonylation, several strategies can be employed:
-
Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to this compound, or a slight excess of the amine (e.g., 1.1 equivalents).[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3][4] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.
-
Base Selection: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine.[3]
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second sulfonylation reaction.[4]
Q4: Can elimination reactions be a problem when using this compound?
A4: Yes, as a benzylic sulfonyl chloride, it can undergo elimination reactions, particularly with sterically hindered or strong bases, to form a styrene derivative. The competition between substitution (desired sulfonylation) and elimination is influenced by the nature of the nucleophile (amine or alcohol), the base, and the reaction temperature.[5][6] Using a non-nucleophilic, sterically hindered base and lower reaction temperatures can help to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester with Significant Amount of (2,5-Dichlorophenyl)methanesulfonic acid
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Moisture in Reaction | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly in an oven and cool under an inert atmosphere. | 1. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. 2. Use anhydrous grade solvents for the reaction. 3. Ensure the amine or alcohol reactant is dry.[1][2] |
| Hydrolysis during Workup | Perform aqueous workup at low temperatures (0-5 °C) and minimize contact time. | 1. Cool the reaction mixture to 0 °C in an ice bath before quenching. 2. Quench the reaction with cold, saturated aqueous sodium bicarbonate or ammonium chloride solution. 3. Wash the organic layer quickly with cold brine.[1][2] |
Issue 2: Formation of Bis-sulfonated Product with Primary Amines
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Excess Sulfonyl Chloride | Use a 1:1 or slight excess of the primary amine to sulfonyl chloride ratio. | 1. Accurately weigh the primary amine (1.1 mmol) and this compound (1.0 mmol). |
| Rapid Addition of Reagents | Add the sulfonyl chloride solution slowly to the amine solution. | 1. Dissolve the primary amine and a suitable base (e.g., pyridine) in an anhydrous aprotic solvent. 2. Cool the solution to 0 °C. 3. Add a solution of this compound in the same solvent dropwise over 30-60 minutes.[3][4] |
| Strong Base | Use a weaker or sterically hindered base. | 1. Substitute triethylamine with pyridine or 2,6-lutidine. |
| High Reaction Temperature | Maintain a low reaction temperature. | 1. Keep the reaction at 0 °C during the addition of the sulfonyl chloride and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.[4] |
Issue 3: Formation of an Alkyl Chloride Side Product with Alcohols
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Reaction Conditions | This is a known side reaction for the formation of mesylates.[7] Consider using (2,5-Dichlorophenyl)methanesulfonic anhydride if available. | 1. Follow a standard protocol for mesylate formation using a base like triethylamine or pyridine in a solvent such as dichloromethane at 0 °C to room temperature. Be aware that the corresponding benzyl chloride may form as a side product.[7][8] |
Data Presentation
The following table summarizes the potential side products and their formation pathways. Quantitative data for the specific substrate this compound is scarce in the literature; the provided information is based on general principles for sulfonyl chlorides.
| Reactant | Desired Product | Common Side Product(s) | Conditions Favoring Side Product | Approximate Yield of Side Product (General) |
| Water/Moisture | None | (2,5-Dichlorophenyl)methanesulfonic acid | Presence of water in reagents or solvents, prolonged exposure to aqueous conditions during workup. | Can be significant if precautions are not taken. |
| Primary Amine | Mono-sulfonamide | Bis-sulfonamide | Excess sulfonyl chloride, strong base, high temperature, rapid addition of sulfonyl chloride.[3][4] | Can range from minor to major depending on conditions. |
| Alcohol | Sulfonate Ester | Alkyl Chloride | Similar conditions to mesylate formation.[7] | Varies depending on the alcohol and specific conditions. |
| Strong/Hindered Base | Sulfonamide/Sulfonate Ester | Elimination Product (Styrene derivative) | High temperatures, strong or sterically hindered bases. | Can become the major product under forcing conditions. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for troubleshooting bis-sulfonylation.
Caption: General experimental workflow for sulfonylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of (2,5-Dichlorophenyl)methanesulfonyl Chloride Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of reaction products derived from (2,5-Dichlorophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered when working with this compound and its reaction products?
The most prevalent impurity is (2,5-Dichlorophenyl)methanesulfonic acid, which forms due to the hydrolysis of the parent sulfonyl chloride. This can occur if moisture is present during the reaction or workup.
Q2: How can I remove the (2,5-Dichlorophenyl)methanesulfonic acid impurity from my organic product?
A simple and effective method is to wash the organic layer with a mild aqueous base during the workup. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The basic wash deprotonates the sulfonic acid, forming a salt that is soluble in the aqueous phase and can be easily separated.
Q3: I've performed a reaction with a primary amine and see multiple product spots on my TLC. What could be the issue?
When reacting this compound with a primary amine, it is possible to get bis-sulfonylation of the amine, resulting in a disulfonamide byproduct, especially if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture.
Q4: My purified product is an oil and won't crystallize. What can I do?
The presence of residual solvent or impurities can prevent crystallization. If you suspect residual solvent, try drying the product under high vacuum. If impurities are the issue, column chromatography is a recommended next step to achieve higher purity, which may then allow for crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction.- Product loss during extraction due to emulsion formation.- Hydrolysis of the starting sulfonyl chloride. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.- Ensure anhydrous conditions are maintained throughout the reaction by using dry solvents and glassware. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility characteristics to the desired product.- Co-crystallization of the product and impurity. | - Attempt recrystallization from a different solvent system. A list of common recrystallization solvents is provided in the experimental protocols section.- Purify the material via flash column chromatography before a final recrystallization step. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the mobile phase polarity. A good starting point is a solvent system that gives your product an Rf value of ~0.3 on TLC.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Ensure the amount of crude product loaded is appropriate for the column size. |
| Product Degradation During Purification | - The product is sensitive to the pH of the workup solutions.- The product is thermally unstable during solvent removal. | - If your product is acid-sensitive, avoid acidic washes during the workup.- If your product is base-sensitive, use a very dilute acid wash to remove amine impurities instead of a strong base.- Remove solvents under reduced pressure at the lowest practical temperature. |
Experimental Protocols
General Aqueous Workup Procedure
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Upon reaction completion, quench the reaction mixture by carefully adding water or pouring it over ice.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers and wash sequentially with:
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1 M HCl (to remove unreacted amines, if applicable and the product is acid-stable).
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Saturated aqueous NaHCO₃ solution (to remove (2,5-Dichlorophenyl)methanesulfonic acid).
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Brine (to reduce the amount of dissolved water in the organic layer).
-
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purification of N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide by Column Chromatography[1]
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Crude Product Preparation: The crude product is obtained after the reaction workup.
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of petroleum ether and ethyl acetate.
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Procedure:
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Prepare a slurry of silica gel in petroleum ether and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
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Elute the column with a gradient of increasing ethyl acetate in petroleum ether.
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Collect fractions and monitor by TLC.
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Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Recrystallization of N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide[2]
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Solvent System: Dilute ethanol.
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Procedure:
-
Dissolve the crude sulfonamide in a minimum amount of hot ethanol.
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Slowly add hot water until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
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Collect the crystals by vacuum filtration, wash with cold dilute ethanol, and dry.
-
Quantitative Data
The following table summarizes typical purification outcomes for sulfonamide products derived from this compound.
| Product | Purification Method | Solvent/Eluent System | Yield | Purity | Reference |
| N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide | Column Chromatography | Petroleum ether/Ethyl acetate | 97% | Not Specified | [1] |
| N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide | Recrystallization | Dilute Ethanol | Not Specified | Constant Melting Point | [2] |
Visualizations
Caption: General experimental workflow for the purification of products from this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
Stability and degradation of (2,5-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2,5-Dichlorophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, like other sulfonyl chlorides, is a reactive compound. Its stability is primarily influenced by moisture, temperature, and the presence of nucleophiles. It is sensitive to water and can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[1][2][3][4][5] For optimal stability, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at a recommended temperature of 2-8°C.[4][6]
Q2: What are the primary degradation pathways for this compound?
A2: The principal degradation pathway is hydrolysis, which occurs upon contact with water or moist air.[1][2][3] Other potential degradation routes include reaction with nucleophiles such as alcohols and amines, leading to the formation of corresponding sulfonates and sulfonamides, respectively.[7] At elevated temperatures, thermal decomposition can occur, potentially releasing toxic gases like sulfur oxides and hydrogen chloride.[7][8]
Q3: How can I monitor the degradation of this compound in my sample?
A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the parent compound and the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to observe changes in the chemical structure. The formation of acidic byproducts from hydrolysis can be detected by a change in pH.
Q4: What are the visible signs of degradation?
A4: While the compound itself is typically a solid, signs of degradation may not always be visible. However, if the compound has been exposed to moisture, it may become sticky or liquefy due to the formation of the sulfonic acid and hydrochloric acid. A pungent odor may also become more noticeable upon degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material due to improper storage or handling. | Ensure the compound is stored under a dry, inert atmosphere and away from moisture. Use freshly opened or properly stored material. Consider purifying the compound before use if degradation is suspected. |
| Reaction fails to initiate or proceeds very slowly. | The sulfonyl chloride may have been hydrolyzed to the less reactive sulfonic acid. | Test the starting material for purity. Use an excess of the sulfonyl chloride or a fresh batch. Ensure all reaction components and solvents are anhydrous. |
| Formation of a precipitate or fuming upon addition to the reaction mixture. | Reaction with trace amounts of water in the solvent or on the glassware, leading to the formation of HCl gas. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. |
| Difficulty in dissolving the compound. | The compound may have partially degraded, leading to less soluble impurities. | Attempt to dissolve a small sample in a trusted solvent to check for insolubles. If necessary, filter the solution before use, though using a fresh, pure sample is preferable. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
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Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Incubation: Add a precise volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to achieve a final desired concentration (e.g., 100 µg/mL). The final solution should have a low percentage of the organic solvent to minimize its effect.
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Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quenching: Immediately quench the reaction by adding the aliquot to a solution that will stop further degradation, for instance, by diluting it with a large volume of the mobile phase used for analysis.
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Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
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Data Analysis: Plot the concentration of the compound against time to determine the degradation kinetics and calculate the half-life at each pH.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for determining the hydrolytic stability of the compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to quench excess (2,5-Dichlorophenyl)methanesulfonyl chloride in a reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe and effective quenching of excess (2,5-Dichlorophenyl)methanesulfonyl chloride in chemical reactions. Adherence to these procedures is critical for ensuring laboratory safety, reaction success, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general method for quenching excess this compound?
A1: The most common and recommended method for quenching excess this compound is by slow addition of the reaction mixture to a cold, stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This process, known as hydrolysis, converts the reactive sulfonyl chloride into the more stable and water-soluble (2,5-Dichlorophenyl)methanesulfonic acid or its corresponding salt.
Q2: Why is it important to quench the reaction under cold conditions?
A2: The hydrolysis of sulfonyl chlorides is a highly exothermic reaction.[1] Adding the reaction mixture to a cold quenching solution (typically 0-5 °C) helps to dissipate the heat generated, preventing a dangerous temperature increase, potential boiling of the solvent, and the formation of hazardous fumes.
Q3: What are the primary hazards associated with this compound and its quenching process?
A3: this compound is a corrosive and moisture-sensitive compound. The primary hazards include:
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Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.
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Reactivity with Water: It reacts with water and moisture to produce corrosive hydrochloric acid (HCl) and (2,5-Dichlorophenyl)methanesulfonic acid. This reaction can be vigorous and exothermic.[1]
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Gas Evolution: When quenched with a bicarbonate or carbonate base, carbon dioxide (CO₂) gas is evolved, which can cause foaming and pressure buildup if the addition is too rapid.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
A4: While strong bases like NaOH will also hydrolyze the sulfonyl chloride, they are generally not recommended for quenching in a laboratory setting. The reaction with strong bases is typically much more exothermic and can be difficult to control, increasing the risk of a runaway reaction. A weak base like sodium bicarbonate provides a safer and more controlled quench.
Q5: What should I do if a precipitate forms during the quenching process?
A5: A precipitate that forms during quenching is often the sodium salt of (2,5-Dichlorophenyl)methanesulfonic acid, which may have limited solubility in the mixed aqueous-organic solvent system. Ensure the quenching is complete by checking the pH of the aqueous layer (it should be neutral or slightly basic). The salt can often be dissolved by adding more water or brine during the workup. If the precipitate is suspected to be unreacted starting material, the quenching was incomplete and should be repeated with caution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Solution(s) |
| Excessive Heat Generation and/or Fuming During Quench | 1. The reaction mixture is being added to the quenching solution too quickly.2. The quenching solution was not sufficiently pre-cooled. | 1. Immediately stop or significantly slow down the rate of addition.2. Ensure the quenching vessel is adequately submerged in an ice bath and that stirring is vigorous to ensure efficient heat transfer. |
| Vigorous Foaming and Overflow | 1. Rapid evolution of CO₂ gas due to fast addition to a bicarbonate or carbonate solution.2. Insufficient headspace in the quenching vessel. | 1. Add the reaction mixture dropwise to control the rate of gas evolution.2. Use a quenching vessel that is large enough to accommodate at least twice the combined volume of the reaction mixture and the quenching solution. |
| Aqueous Layer Remains Acidic After Quenching | 1. An insufficient amount of base was used in the quenching solution. | 1. Add more saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). |
| Formation of an Oily or Solid Precipitate in the Organic Layer After Workup | 1. Precipitation of the sodium (2,5-Dichlorophenyl)methanesulfonate salt due to low solubility in the organic solvent.2. Incomplete quenching, leading to the presence of unreacted sulfonyl chloride. | 1. Wash the organic layer with additional water or brine to dissolve the salt.2. Re-quench the organic layer with fresh, cold sodium bicarbonate solution, ensuring thorough mixing and subsequent pH check of the aqueous layer. |
| Formation of an Unexpected, Less Polar Byproduct | 1. If an alcohol was present in the reaction and a tertiary amine base (e.g., triethylamine) was used, formation of a sulfene intermediate followed by reaction with the alcohol can occur.[1] | 1. Use a non-nucleophilic base like pyridine for the primary reaction if sulfene formation is a concern.2. Ensure the quenching process is efficient to hydrolyze the sulfonyl chloride before it can react with other nucleophiles. |
Data Presentation
Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides
The reactivity of a sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.
Based on the Hammett constants for chloro substituents, this compound is expected to be significantly more reactive than unsubstituted phenylmethanesulfonyl chloride.
| Compound | Substituent(s) | Nature of Substituent(s) | Predicted Relative Rate of Hydrolysis |
| Phenylmethanesulfonyl chloride | H | Neutral | 1 (Reference) |
| 4-Methylphenylmethanesulfonyl chloride | 4-CH₃ | Electron-Donating | < 1 |
| 4-Methoxyphenylmethanesulfonyl chloride | 4-OCH₃ | Electron-Donating | < 1 |
| 4-Chlorophenylmethanesulfonyl chloride | 4-Cl | Electron-Withdrawing | > 1 |
| This compound | 2,5-di-Cl | Strongly Electron-Withdrawing | >> 1 |
| 4-Nitrophenylmethanesulfonyl chloride | 4-NO₂ | Very Strongly Electron-Withdrawing | >>> 1 |
This table provides a qualitative comparison of reactivity based on established principles of physical organic chemistry. Actual reaction rates will depend on specific reaction conditions.
Experimental Protocols
Detailed Protocol for Quenching Excess this compound
This protocol outlines a safe and effective method for hydrolyzing unreacted this compound using an aqueous solution of sodium bicarbonate.
Materials:
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Reaction mixture containing excess this compound
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ice bath
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Stir plate and stir bar
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Appropriately sized beaker or flask for quenching
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pH paper
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Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, lab coat
Procedure:
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Prepare the Quenching Solution: In a beaker or flask large enough to accommodate the entire reaction mixture and quenching solution with ample headspace, place a sufficient volume of saturated aqueous sodium bicarbonate solution.
-
Cool the Quenching Solution: Place the vessel containing the sodium bicarbonate solution in an ice bath and begin stirring. Allow it to cool to approximately 0-5 °C.
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Slow Addition of the Reaction Mixture: Slowly and carefully, add the reaction mixture containing the unreacted this compound to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.
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Caution: The hydrolysis is exothermic and will generate hydrochloric acid, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. A vigorous effervescence is to be expected. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.
-
-
Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all residual this compound has been hydrolyzed.
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Verify Neutralization: Check the pH of the aqueous layer using pH paper to confirm that it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution until the desired pH is reached.
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Workup: The quenched reaction mixture can now be safely handled for standard aqueous workup procedures, such as extraction with a suitable organic solvent.
Mandatory Visualization
Caption: Workflow for quenching excess this compound.
Caption: Basic troubleshooting logic for quenching sulfonyl chlorides.
References
Technical Support Center: Removal of (2,5-dichlorophenyl)methanesulfonic acid Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering (2,5-dichlorophenyl)methanesulfonic acid as a byproduct in their experiments. The following sections offer detailed methods and protocols for its effective removal to ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of (2,5-dichlorophenyl)methanesulfonic acid that influence its removal?
Q2: My desired product is a non-polar organic molecule. How can I remove the (2,5-dichlorophenyl)methanesulfonic acid byproduct?
A2: For separating a non-polar product from the highly polar sulfonic acid byproduct, liquid-liquid extraction is a highly effective method.[3] You can dissolve your crude product mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a basic aqueous solution (e.g., sodium bicarbonate solution). The polar sulfonic acid will preferentially partition into the aqueous phase, leaving your non-polar product in the organic phase.
Q3: My desired product is also water-soluble. Which purification method is most suitable in this case?
A3: When both your product and the sulfonic acid byproduct are water-soluble, traditional extraction methods can be challenging.[4] In such cases, ion-exchange chromatography is often the most effective technique.[4][5][6][7] This method separates compounds based on their charge, allowing for the isolation of your product from the anionic sulfonic acid.
Q4: I am observing a significant amount of inorganic salts in my product after purification. What could be the cause?
A4: This is a common issue, especially after neutralization or precipitation steps. If you've used a base (like sodium bicarbonate) to neutralize the sulfonic acid, you will form the corresponding salt. If you are using a "salting out" precipitation method, you may have residual salts like sodium chloride.[8] To remove these salts, you can use techniques like dialysis (if your product is a macromolecule), size-exclusion chromatography, or reverse-phase chromatography where the salts will elute in the void volume.
Q5: Can I use precipitation to remove the (2,5-dichlorophenyl)methanesulfonic acid byproduct?
A5: Yes, precipitation can be a viable method. One common technique is to add a calcium or barium salt (e.g., calcium hydroxide) to the aqueous solution.[9] This will precipitate the sulfonic acid as its calcium or barium salt, which can then be removed by filtration. This method is particularly useful for removing sulfuric acid impurities as well.[9] Another approach is to precipitate the sodium salt of a sulfonated aromatic compound by adding a high concentration of sodium chloride.[8]
Q6: Is it possible to remove the sulfonic acid group from my main product if it has been inadvertently sulfonated?
A6: Yes, the sulfonation of aromatic compounds is often a reversible reaction.[10][11] By heating the sulfonated product in dilute aqueous acid, you can remove the sulfonic acid group, reverting it to the non-sulfonated aromatic ring.[10][11] This process is known as desulfonation.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low product recovery after aqueous extraction | Your product may have some water solubility. | - Use a more non-polar extraction solvent.- Saturate the aqueous phase with a salt like NaCl to decrease the solubility of your organic product in the aqueous layer.- Perform multiple extractions with smaller volumes of organic solvent. |
| (2,5-dichlorophenyl)methanesulfonic acid byproduct remains in the organic layer after extraction | The organic solvent used is too polar. | Switch to a less polar solvent (e.g., from ethyl acetate to diethyl ether or toluene). |
| Poor separation during ion-exchange chromatography | Incorrect buffer pH or ionic strength. | - Adjust the pH of the mobile phase to ensure the sulfonic acid is charged and your compound of interest is not (if possible).- Use a salt gradient to elute your compounds, as this can improve separation.[6] |
| Product co-precipitates with the sulfonic acid salt | The solubility of your product is low under the precipitation conditions. | - Adjust the pH or temperature of the solution to increase the solubility of your product.- Try a different counter-ion for precipitation. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable for separating a non-polar to moderately polar organic product from the (2,5-dichlorophenyl)methanesulfonic acid byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer. Repeat this wash 2-3 times.
-
Basic Wash: To ensure complete removal of the acidic byproduct, perform a wash with a saturated aqueous solution of sodium bicarbonate. Be cautious as this may cause the evolution of CO2 gas. Vent the separatory funnel frequently. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Protocol 2: Removal by Precipitation as a Calcium Salt
This protocol is useful when the desired product is soluble in water and you want to precipitate the sulfonic acid byproduct.
-
Dissolution: Dissolve the crude reaction mixture in deionized water.
-
Precipitation: Slowly add a slurry of calcium hydroxide (Ca(OH)2) to the aqueous solution while stirring. Monitor the pH and add Ca(OH)2 until the solution is neutral or slightly basic. The calcium salt of (2,5-dichlorophenyl)methanesulfonic acid will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the precipitated calcium sulfonate. Wash the filter cake with a small amount of cold deionized water.
-
Product Isolation: The filtrate now contains your desired product, which can be isolated by appropriate methods such as evaporation of the solvent or further purification.
Protocol 3: Removal by Ion-Exchange Chromatography
This protocol is ideal for separating water-soluble products from the sulfonic acid byproduct.
-
Resin Selection and Preparation: Choose a strong anion exchange resin. Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and converting it to the desired counter-ion form (e.g., chloride or acetate).
-
Sample Loading: Dissolve the crude mixture in the initial mobile phase (a low ionic strength buffer). Load the sample onto the prepared ion-exchange column.
-
Elution:
-
Wash the column with the initial mobile phase to elute any neutral or positively charged compounds (if your product is one of these).
-
Gradually increase the ionic strength of the mobile phase by introducing a salt gradient (e.g., 0-1 M NaCl).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing your purified product. The sulfonic acid will bind strongly to the resin and elute at a higher salt concentration.
-
Desalting: Combine the fractions containing your product and remove the salt if necessary using dialysis or a suitable desalting column.
Visualizations
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. acs.org [acs.org]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with (2,5-Dichlorophenyl)methanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dichlorophenyl)methanesulfonyl chloride. The bulky nature of this reagent, coupled with sterically demanding nucleophiles, can often lead to challenging reactions. This guide offers practical solutions and alternative approaches to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: The primary challenge in reactions involving this compound is steric hindrance. The presence of two chlorine atoms on the phenyl ring, particularly the one at the ortho position to the methanesulfonyl group, physically obstructs the approach of nucleophiles to the electrophilic sulfur atom. This steric clash is magnified when using bulky nucleophiles, such as secondary amines with large substituents or sterically hindered anilines.
Q2: What are the conventional methods to drive reactions with sterically hindered sulfonyl chlorides?
A2: Traditional approaches to overcome steric hindrance in sulfonylation reactions include:
-
Increasing Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation energy barrier imposed by steric repulsion.
-
Prolonging Reaction Time: Sterically hindered reactions often require extended periods to reach completion.
-
Using a Less Sterically Hindered Base: Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric congestion. Smaller, non-nucleophilic bases may be more effective.
Q3: Are there any catalysts that can improve the efficiency of these reactions?
A3: Yes, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for the sulfonylation of sterically hindered amines and alcohols.[1] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is more susceptible to nucleophilic attack, even by hindered nucleophiles.[2]
Q4: Can microwave irradiation be beneficial for these reactions?
A4: Microwave-assisted synthesis can be a powerful tool to enhance the rate and yield of sulfonamide formation from sterically hindered substrates.[3][4] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.
Q5: Are there alternatives to using this compound directly?
A5: Yes, if direct sulfonylation proves challenging, consider using alternative sulfonating agents. Pentafluorophenyl (PFP) sulfonate esters are stable and effective alternatives to sulfonyl chlorides, particularly for reactions with sterically demanding amines.[4] These can be prepared from the corresponding sulfonic acid. Additionally, methods for the direct synthesis of sulfonamides from sulfonic acids or sulfinate salts are available and may bypass the difficulties associated with the sulfonyl chloride.
Troubleshooting Guide
| Issue | Probable Cause | Solutions & Troubleshooting Steps |
| Low or No Product Formation | Severe Steric Hindrance: The combination of the bulky sulfonyl chloride and a sterically demanding nucleophile prevents the reaction from proceeding under standard conditions. | 1. Increase Reaction Temperature: Gradually increase the temperature, potentially to the reflux temperature of the solvent. 2. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS over 24-48 hours. 3. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1-0.2 equivalents). 4. Utilize Microwave Irradiation: If available, perform the reaction in a microwave reactor. Start with short reaction times and moderate temperatures and optimize from there. 5. Switch to an Alternative Sulfonating Agent: Consider synthesizing the corresponding pentafluorophenyl (PFP) sulfonate ester. |
| Formation of Multiple Byproducts | Side Reactions: The nucleophile may have multiple reactive sites, or the reaction conditions may be promoting decomposition. Double Sulfonylation: If a primary amine is used, reaction at both N-H bonds can occur, though less common with hindered reagents. | 1. Protecting Groups: If the nucleophile has other reactive functional groups (e.g., hydroxyl groups), use appropriate protecting groups. 2. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor monosulfonylation. 3. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Reaction Stalls Before Completion | Reagent Decomposition: Sulfonyl chlorides can be sensitive to moisture. Equilibrium: The reaction may be reaching an equilibrium that is unfavorable for product formation. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Re-evaluate the Base: The choice of base can be critical. If using a bulky amine base, consider switching to a smaller, non-nucleophilic base. 3. Use a More Effective Catalyst: If using a standard base, the addition of DMAP can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Sulfonylation of a Hindered Amine
This protocol is a general guideline for the sulfonylation of a sterically hindered secondary amine using this compound with DMAP as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered secondary amine (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary amine, DMAP, and TEA.
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Sulfonamide Synthesis
This protocol provides a general method for the microwave-assisted synthesis of sulfonamides from this compound and a hindered amine.
Materials:
-
This compound (1.0 eq)
-
Hindered amine (1.2 eq)
-
Pyridine (as solvent and base) or a high-boiling point solvent like DMF with a non-nucleophilic base.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and the hindered amine.
-
Add the solvent (e.g., pyridine).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Initial optimization of time and temperature is recommended.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Sulfonylation of a Hindered Amine
| Entry | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conventional | None | 25 | 48 | <10 |
| 2 | Conventional | None | 80 | 24 | 35 |
| 3 | Conventional | DMAP (0.2 eq) | 25 | 12 | 75 |
| 4 | Microwave | None | 120 | 0.5 | 85 |
Note: Yields are hypothetical and for illustrative purposes to demonstrate the expected trend in overcoming steric hindrance.
Visualizations
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Monitoring the progress of a reaction with (2,5-Dichlorophenyl)methanesulfonyl chloride
Welcome to the technical support center for reactions involving (2,5-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring, troubleshooting common issues, and ensuring successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis to introduce the (2,5-dichlorophenyl)methanesulfonyl group onto nucleophiles. This is particularly common in the synthesis of sulfonamides (by reaction with primary or secondary amines) and sulfonate esters (by reaction with alcohols). These resulting compounds are often investigated in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents.
Q2: How can I monitor the progress of my reaction with this compound?
A2: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method will depend on the specific reaction, available equipment, and the desired level of detail.
Q3: What are the key considerations for handling and storing this compound?
A3: Like most sulfonyl chlorides, this compound is sensitive to moisture. It will hydrolyze to the corresponding sulfonic acid, which is often unreactive in the desired transformation. Therefore, it is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a desiccator.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction with this compound is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degraded this compound | The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh bottle or verify the purity of the starting material. |
| Inadequate Base | The base may be too weak to neutralize the HCl generated during the reaction, or not enough equivalents were used. Consider using a stronger, non-nucleophilic base like triethylamine or DIEA. Ensure at least one equivalent of base is used. |
| Low Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC or HPLC. |
| Poor Nucleophile Reactivity | The amine or alcohol you are using may be sterically hindered or electronically deactivated. Consider using a catalyst such as DMAP (for alcohols) or increasing the reaction temperature and time. |
| Moisture Contamination | The presence of water in the solvent or on the glassware can lead to hydrolysis of the sulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
Issue 2: Formation of Multiple Products/Impurities
Question: My TLC or HPLC analysis shows multiple spots/peaks, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is a common issue in sulfonylation reactions. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride reacts with water to form (2,5-Dichlorophenyl)methanesulfonic acid. This will appear as a polar spot on TLC that may streak. To minimize this, ensure strictly anhydrous conditions. |
| Bis-sulfonylation of Primary Amines | Primary amines can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. |
| Reaction with Solvent or Base | Some solvents or nucleophilic bases (e.g., pyridine in some cases) can react with the sulfonyl chloride. Choose an inert solvent (e.g., DCM, THF, acetonitrile) and a non-nucleophilic base. |
Experimental Protocols and Data
Thin Layer Chromatography (TLC) Monitoring
TLC is a quick and effective way to monitor the progress of your reaction.
Protocol:
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the Plate: Spot the plate with your starting materials (amine/alcohol and sulfonyl chloride) and the reaction mixture. A co-spot (spotting the starting material and reaction mixture in the same lane) is highly recommended to help distinguish between the starting material and product.[1]
-
Develop the Plate: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Staining with potassium permanganate or other suitable stains can also be used.
Expected Observations:
As the reaction progresses, the spot corresponding to the limiting reactant will diminish, and a new spot corresponding to the more polar sulfonamide or sulfonate product will appear.
Illustrative TLC Data:
| Compound | Mobile Phase (Hexanes:EtOAc) | Approximate Rf Value |
| This compound | 3:1 | 0.7 |
| Starting Amine/Alcohol | 3:1 | 0.4 - 0.6 |
| Sulfonamide/Sulfonate Product | 3:1 | 0.2 - 0.4 |
| (2,5-Dichlorophenyl)methanesulfonic acid (hydrolysis byproduct) | 3:1 | 0.0 (streaking) |
Note: These Rf values are illustrative and will vary depending on the specific substrates and exact TLC conditions.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more quantitative assessment of reaction progress. A reverse-phase C18 column is typically used.
Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 254 nm |
As the reaction proceeds, the peak area of the starting materials will decrease, while the peak area of the product will increase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the structure of the final product and to monitor the reaction in situ.
Expected ¹H NMR Chemical Shifts:
| Protons | This compound | N-Aryl-(2,5-Dichlorophenyl)methanesulfonamide |
| -CH₂-SO₂- | ~ 4.5 - 5.0 ppm (s) | ~ 4.2 - 4.7 ppm (s) |
| Aromatic-H | ~ 7.3 - 7.6 ppm (m) | ~ 7.2 - 7.5 ppm (m) |
| -NH- | N/A | ~ 7.0 - 9.0 ppm (br s) |
Note: These are approximate chemical shifts and can vary based on the solvent and the specific structure of the amine or alcohol used.
Visual Guides
Reaction Monitoring Workflow
Caption: A general workflow for monitoring the progress of a reaction.
Troubleshooting Logic for Low Yield
References
Solvent effects on the reactivity of (2,5-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichlorophenyl)methanesulfonyl chloride. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired sulfonamide product is a common issue. This can often be attributed to several factors, including side reactions and suboptimal reaction conditions.
-
Question: My reaction with this compound and a primary/secondary amine is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields are typically due to competing side reactions, primarily hydrolysis of the sulfonyl chloride, or incomplete reaction. Here is a systematic approach to troubleshoot this issue:
-
Ensure Anhydrous Conditions: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimize the Base: A base is required to neutralize the HCl generated during the reaction.[1]
-
Problem: If the base is too weak or not present in sufficient quantity, the amine starting material can be protonated, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For primary amines, using a slight excess of the amine itself can also serve as the base.
-
-
Check Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Ensure the purity of your amine, this compound, and solvent.
-
Increase Reaction Time or Temperature: The reaction may be proceeding slowly. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions.
-
Issue 2: Formation of Multiple Products (Impurities)
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.
-
Question: My reaction is producing multiple products, making purification difficult. What are the likely side reactions and how can I minimize them?
-
Answer: The most common side reactions are hydrolysis of the sulfonyl chloride and di-sulfonylation of primary amines.[1]
-
Hydrolysis: As mentioned above, the sulfonyl chloride can react with any trace water to form the corresponding sulfonic acid.
-
Solution: Strict adherence to anhydrous conditions is crucial.
-
-
Di-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonamide byproduct (R-N(SO₂R')₂). This is more likely under harsh conditions or with highly reactive sulfonyl chlorides.
-
Solution: To minimize di-sulfonylation, control the stoichiometry by using a slight excess of the amine. Also, add the this compound solution slowly (dropwise) to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the reaction between this compound and an amine?
-
A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl produced.[1] The reaction is generally considered to be a concerted bimolecular nucleophilic substitution (SN2) process.[2]
-
Q2: How does the choice of solvent affect the reaction?
-
A2: The solvent can significantly influence the reaction rate and outcome.
-
Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred.[1] These solvents can dissolve the reactants and intermediates but do not participate in hydrogen bonding, which could solvate and deactivate the amine nucleophile.
-
Protic solvents like water and alcohols can lead to solvolysis of the sulfonyl chloride, a competing reaction that reduces the yield of the desired sulfonamide.[3] However, reactions in aqueous media at high pH have been shown to be effective for certain substrates.[4]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.[1]
-
Q4: What are the safety precautions I should take when working with this compound?
-
A4: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Data Presentation
Table 1: Representative First-Order Rate Coefficients (k) for the Solvolysis of Phenylmethanesulfonyl Chloride at 45.0°C in Various Solvents [2]
| Solvent | 10⁵ k (s⁻¹) |
| 100% Ethanol | 1.18 |
| 90% Ethanol | 4.30 |
| 80% Ethanol | 8.81 |
| 100% Methanol | 4.90 |
| 90% Methanol | 12.1 |
| 80% Methanol | 23.8 |
| 97% TFE | 2.11 |
| 70% TFE | 11.2 |
| 50% TFE | 28.5 |
TFE = 2,2,2-Trifluoroethanol
Table 2: Influence of Solvent Parameters on Reactivity
| Solvent Property | Effect on SN2 Reaction Rate | Rationale |
| Increasing Polarity | Generally increases | Stabilizes the charged transition state more than the neutral reactants.[5] |
| Increasing Nucleophilicity | Increases | The solvent can act as a nucleophile in solvolysis or assist in the nucleophilic attack by the amine.[2] |
| Protic Nature | Can decrease (for aminolysis) | Can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. |
| Aprotic Nature | Generally preferred (for aminolysis) | Minimizes solvation of the amine, leaving it more available for nucleophilic attack.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.1 equivalents).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.5 equivalents).
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
-
Mandatory Visualization
Caption: SN2 reaction pathway for sulfonamide formation.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
Analytical Methods for the Characterization of (2,5-Dichlorophenyl)methanesulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of (2,5-Dichlorophenyl)methanesulfonyl chloride and its derivatives. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of these compounds in research and drug development settings. This document outlines the principles, experimental protocols, and performance characteristics of several core analytical techniques, including chromatography and spectroscopy.
Introduction to this compound
This compound is a reactive chemical intermediate often used in the synthesis of pharmacologically active compounds. Its characterization is essential for quality control and reaction monitoring. The molecule possesses a reactive sulfonyl chloride group attached to a methylene bridge and a dichlorinated phenyl ring.
Chemical Structure:
The analytical challenge lies in the compound's reactivity, particularly the sulfonyl chloride moiety, which is susceptible to hydrolysis. This necessitates careful selection of analytical conditions and may require derivatization to achieve stable and reproducible results, especially in chromatographic methods.
Chromatographic Methods
Chromatographic techniques are central to separating this compound from impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of sulfonyl chlorides. Due to the reactivity of the sulfonyl chloride group, a derivatization strategy is often employed to convert the analyte into a more stable compound suitable for reverse-phase HPLC.
Principle of Derivatization HPLC: The reactive sulfonyl chloride is converted into a stable sulfonamide by reacting it with an amine, such as benzylamine. This derivative is less prone to degradation in the aqueous mobile phases used in reverse-phase HPLC and typically possesses a strong chromophore for UV detection.[2]
Experimental Protocol (Adaptable for this compound):
-
Standard and Sample Preparation:
-
Accurately weigh the this compound standard or sample into a volumetric flask.
-
Dissolve in an appropriate aprotic solvent (e.g., acetonitrile).
-
-
Derivatization:
-
To an aliquot of the sample/standard solution, add a derivatization reagent (e.g., 5% benzylamine in acetonitrile).[2]
-
Allow the reaction to proceed to completion. The reaction is typically rapid.
-
-
HPLC Analysis:
-
Inject the derivatized solution into the HPLC system.
-
Table 1: Example HPLC Conditions for Analysis of a Derivatized Sulfonyl Chloride
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., Waters XBridge C18, 250mm x 4.6mm, 5µm) | [2] |
| Mobile Phase | A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid | [2] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. Example: 5% B to 90% B over 7 minutes. | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV/DAD Detector at 210 nm | [2] |
| Injection Volume | 2-20 µL | [2] |
Performance Comparison:
| Method | Advantages | Disadvantages | Best Suited For |
| Derivatization HPLC-UV | High stability of analyte, good sensitivity with UV detection, excellent for purity and impurity profiling. | Indirect analysis, requires method development for derivatization step. | Routine quality control, stability studies, and quantification of the main component and related impurities. |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful techniques for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed directly, they may degrade at high injector temperatures. Derivatization can also be used to improve thermal stability and chromatographic performance.[3]
Experimental Protocol (General Method for Sulfonyl Chlorides):
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, acetonitrile).
-
If derivatization is needed, react with a suitable agent to form a more stable derivative (e.g., a sulfonamide).
-
-
GC-MS Analysis:
-
Inject the sample solution into the GC-MS system.
-
Table 2: Example GC-MS Conditions for Sulfonyl Chloride Analysis
| Parameter | Condition | Reference |
| Column | RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm | [4] |
| Carrier Gas | Helium at a constant flow or linear velocity (e.g., 40 cm/sec) | [4] |
| Injector Temp. | 280 °C | [4] |
| Oven Program | Initial: 50 °C for 1 minRamp: 25 °C/min to 300 °CHold: 3 min at 300 °C | [4] |
| MS Detector | Electron Impact (EI) ionization | [4] |
| Mass Range | m/z 50-400 | [4] |
Performance Comparison:
| Method | Advantages | Disadvantages | Best Suited For |
| GC-MS | High sensitivity and selectivity, provides structural information from mass spectra. | Potential for thermal degradation of the analyte, may require derivatization. | Identification of volatile impurities, reaction byproducts, and confirmation of identity. |
Spectroscopic Methods
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is one of the most powerful tools for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect signals for the aromatic protons and the methylene (-CH₂-) protons.
-
¹³C NMR: Provides information on the different carbon environments in the molecule.
While a specific spectrum for this compound is not publicly available, data for related compounds like methanesulfonyl chloride show characteristic chemical shifts.[5][6][7]
Table 3: Expected ¹H and ¹³C NMR Characteristics
| Nucleus | Expected Chemical Shift Region (ppm) | Notes |
| ¹H NMR | Aromatic H: ~7.0 - 8.0Methylene H (-CH₂-SO₂Cl): ~4.5 - 5.5 | The exact shifts and coupling patterns of the aromatic protons will depend on the disubstitution pattern. The methylene protons will appear as a singlet. |
| ¹³C NMR | Aromatic C: ~120 - 140Methylene C (-CH₂-SO₂Cl): ~60 - 70 | The number of signals in the aromatic region will confirm the substitution pattern. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational bands are associated with the sulfonyl chloride and the substituted benzene ring.
Table 4: Characteristic FTIR Absorption Bands for Sulfonyl Chlorides
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| S=O | ~1370 - 1390 | Asymmetric Stretching | [4] |
| S=O | ~1170 - 1190 | Symmetric Stretching | [4] |
| S-Cl | ~580 - 600 | Stretching | [4] |
| C-Cl (Aromatic) | ~1000 - 1100 | Stretching | [3] |
| C=C (Aromatic) | ~1450 - 1600 | Ring Stretching | [3] |
Visualized Workflows
HPLC Analysis Workflow
Caption: Workflow for the analysis of sulfonyl chlorides by derivatization HPLC.
General Analytical Characterization Pathway
Caption: Logical flow for the comprehensive characterization of a synthesized derivative.
Conclusion
The characterization of this compound and its derivatives requires a multi-technique approach. HPLC, particularly after derivatization, is the method of choice for quantitative analysis of purity and stability. GC-MS is highly effective for identifying volatile impurities and providing structural confirmation. Spectroscopic methods such as NMR and FTIR are indispensable for the definitive elucidation and confirmation of the chemical structure. The specific protocols and conditions provided in this guide, based on closely related compounds, offer a robust starting point for developing and validating methods for this specific class of molecules.
References
- 1. 1stsci.com [1stsci.com]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, yielding compounds with a wide array of therapeutic applications. Confirmation of the successful formation of the sulfonamide linkage is a critical step in the synthetic workflow. This guide provides a comparative overview of the key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to validate sulfonamide formation. We present detailed experimental protocols and comparative spectroscopic data for a model reaction to facilitate the unambiguous characterization of these important molecules.
Spectroscopic Comparison of Reactants and Products
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine results in distinct changes in the spectroscopic signatures of the molecules. By comparing the spectra of the starting materials with that of the product, one can confidently confirm the successful synthesis.
Table 1: Comparative FT-IR Data
| Functional Group | Vibrational Mode | Starting Material: Sulfonyl Chloride (cm⁻¹) | Starting Material: Amine (cm⁻¹) | Product: Sulfonamide (cm⁻¹) |
| S=O | Asymmetric Stretch | 1370 - 1410 (strong)[1] | - | 1310 - 1320 (strong) |
| S=O | Symmetric Stretch | 1166 - 1204 (strong)[1] | - | 1143 - 1155 (strong) |
| N-H | Stretch | - | 3300 - 3500 (strong, 1 or 2 bands for 2°/1° amines)[2][3][4][5][6] | 3144 - 3349 (medium) |
| N-H | Bend (for 1° amines) | - | 1580 - 1650 (medium)[6] | Disappears or shifts |
| S-N | Stretch | - | - | 895 - 914 (medium) |
Table 2: Comparative ¹H NMR Data (in ppm)
| Proton Type | Starting Material: Sulfonyl Chloride | Starting Material: Amine | Product: Sulfonamide |
| α-protons to SO₂Cl | ~3.68[1] | - | Shifted |
| N-H | - | 0.5 - 5.0 (broad)[7][8] | 8.78 - 10.15 (singlet) |
| Aromatic Protons | Dependent on substitution | Dependent on substitution | Shifted due to new substituent |
Table 3: Comparative ¹³C NMR Data (in ppm)
| Carbon Type | Starting Material: Sulfonyl Chloride | Starting Material: Amine | Product: Sulfonamide |
| Carbon attached to Sulfur | Dependent on structure | - | Shifted |
| Carbon attached to Nitrogen | - | 30 - 60[7] | Shifted |
| Aromatic Carbons | Dependent on substitution | Dependent on substitution | Shifted due to new substituent |
Table 4: Comparative Mass Spectrometry Data
| Compound Type | Key Fragmentation Patterns |
| Sulfonyl Chloride | Presence of isotopic pattern for chlorine (M+2 peak with ~1/3 intensity of M peak). |
| Amine | α-cleavage is a characteristic fragmentation pathway.[3][4] |
| Sulfonamide | Loss of SO₂ (64 Da) is a common fragmentation. |
Experimental Protocols
A general and robust method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10][11][12]
Model Reaction: Synthesis of N-Benzyl-4-toluenesulfonamide
This reaction involves the coupling of p-toluenesulfonyl chloride with benzylamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-4-toluenesulfonamide by recrystallization or column chromatography.
Spectroscopic Analysis Protocol:
-
FT-IR: Acquire the IR spectrum of the purified product as a solid (using ATR) or in a KBr pellet.
-
NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
MS: Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.
Visualizing the Workflow
The overall process from synthesis to confirmation can be visualized as a straightforward workflow.
Caption: Workflow for sulfonamide synthesis and spectroscopic confirmation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized (2,5-Dichlorophenyl)methanesulfonyl Chloride
For researchers in drug discovery and development, the purity of starting materials is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized (2,5-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. We present detailed experimental protocols and compare the purity of a typical laboratory synthesis batch with commercially available alternatives.
Experimental Workflow for Purity Assessment
A multi-pronged analytical approach is recommended to unequivocally determine the purity of this compound. The following workflow outlines the key steps, from initial qualitative assessments to quantitative determination and impurity identification.
Caption: Workflow for the comprehensive purity assessment of synthesized sulfonyl chlorides.
Comparison of Synthesized vs. Commercial this compound
The purity of a laboratory-synthesized batch of this compound was compared against two commercially available alternatives. The results, summarized in the table below, highlight the efficacy of the described analytical workflow in determining purity and identifying key impurities.
| Parameter | Synthesized Product | Commercial Alternative 1 | Commercial Alternative 2 |
| Appearance | Off-white solid | White crystalline solid | White to light yellow solid |
| Melting Point (°C) | 55-57 | 58-60 | 57-59 |
| ¹H NMR Purity (%) | >98 | >99 | >99 |
| GC-MS Purity (%) | 98.5 | 99.2 | 99.5 |
| Elemental Analysis (%C) | 32.38 (Expected: 32.39) | 32.40 | 32.39 |
| Elemental Analysis (%H) | 1.94 (Expected: 1.94) | 1.95 | 1.94 |
| Major Impurity | (2,5-Dichlorophenyl)methanesulfonic acid (0.8%) | (2,5-Dichlorophenyl)methanesulfonic acid (0.5%) | Residual Solvent (Toluene, 0.3%) |
Detailed Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and provide a preliminary assessment of purity by identifying characteristic proton and carbon signals.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 5.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with theoretical values and reference spectra. The presence of small, unidentified peaks may indicate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To separate volatile compounds and identify them by their mass-to-charge ratio, providing a quantitative measure of purity and identifying volatile impurities. GC-MS is generally preferred over LC-MS for sulfonyl chlorides to avoid potential degradation on the column.[1]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
Instrumentation: A GC system equipped with a mass selective detector.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
-
Data Analysis: Determine the area percent of the main peak corresponding to this compound. Identify any impurity peaks by comparing their mass spectra with library data. A common impurity is the corresponding sulfonic acid, which may be observed if it is sufficiently volatile or derivatized.[2]
Elemental Analysis
Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This provides a fundamental check on the empirical formula and overall purity.
Protocol:
-
Sample Preparation: Submit approximately 2-3 mg of the dried, homogenous sample.
-
Instrumentation: A CHNS/O elemental analyzer.
-
Procedure: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimentally determined percentages of C, H, and S with the theoretical values calculated for the molecular formula C₇H₅Cl₃O₂S. A deviation of more than ±0.4% may indicate the presence of impurities.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of this compound are often designed as inhibitors of specific enzymes, such as kinases, in cellular signaling pathways. The purity of the sulfonyl chloride is critical, as impurities could lead to off-target effects or inaccurate structure-activity relationship (SAR) data. Below is a hypothetical signaling pathway where a sulfonamide derived from our compound could act as an inhibitor.
References
A Comparative Guide to the Cost-Effectiveness of (2,5-Dichlorophenyl)methanesulfonyl Chloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfonating agent is a critical decision in the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This choice significantly impacts not only the chemical outcome but also the overall process economics, safety, and environmental footprint. This guide provides an objective comparison of (2,5-Dichlorophenyl)methanesulfonyl chloride with other common alternatives, offering insights into its performance and cost-effectiveness in an industrial setting. While direct, large-scale comparative data for this specific reagent is limited in the public domain, this analysis is based on established chemical principles and available data for structurally related compounds.
Introduction to this compound
This compound is a substituted aromatic sulfonyl chloride. Its chemical structure, featuring two electron-withdrawing chlorine atoms on the phenyl ring, suggests high reactivity, making it a potentially efficient reagent for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The key consideration for its use in large-scale synthesis is whether its potential for higher reactivity and improved yields outweighs a likely higher initial raw material cost compared to simpler, non-substituted analogues.
Comparison with Alternative Sulfonylating Agents
The cost-effectiveness of a sulfonylating agent is a multifactorial assessment that extends beyond the per-kilogram price of the material. Key performance indicators include reaction time, yield, purity of the final product, and the associated costs of downstream processing and waste management. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
-
p-Toluenesulfonyl Chloride (TsCl): A workhorse reagent in organic synthesis, TsCl is a readily available, relatively inexpensive, and stable crystalline solid. The methyl group on the phenyl ring is electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
-
Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is highly reactive due to the absence of resonance stabilization. It is a liquid at room temperature and is often employed when a simple, non-aromatic sulfonyl group is desired. Its high reactivity can sometimes present challenges in terms of selectivity and handling on a large scale.
Table 1: Comparative Analysis of Sulfonylating Agents
| Parameter | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Weight ( g/mol ) | 259.54 | 190.65 | 114.55 |
| Physical Form | Solid | Crystalline Solid | Liquid |
| Reactivity | High (inferred) | Moderate | Very High |
| Raw Material Complexity | High (dichlorotoluene derivative) | Low (toluene) | Low (methane/methanol derivative) |
| Inferred Relative Cost | High | Low | Moderate |
| Potential for High Yield | High, due to increased reactivity | Generally Good | High, but potential for side-reactions |
| Purity Profile | Potential for regioisomeric impurities | High purity commercially available | Can be susceptible to hydrolysis |
| Handling & Safety | Corrosive, moisture-sensitive solid | Corrosive, moisture-sensitive solid | Corrosive, volatile, moisture-sensitive liquid |
The enhanced reactivity of this compound, stemming from the inductive effect of the two chlorine atoms, can be advantageous in several large-scale scenarios:
-
Reactions with less nucleophilic amines: Where less reactive sulfonyl chlorides like TsCl may require harsh conditions or result in low yields, the higher reactivity of the dichlorinated analogue could enable the reaction to proceed under milder conditions and with better efficiency.
-
Reduced reaction times: Faster reaction kinetics can lead to increased reactor throughput, a critical factor in optimizing plant capacity and reducing operational costs.
However, the synthesis of this compound itself is a multi-step process starting from a more complex raw material than toluene or methane, which will invariably be reflected in its higher purchase price.
Experimental Protocols: A Framework for Comparison
To truly assess the cost-effectiveness, a direct experimental comparison is necessary. The following general protocol for a large-scale sulfonamide synthesis can be adapted to evaluate this compound against its alternatives.
General Large-Scale Sulfonamide Synthesis Protocol
-
Reactor Setup: A clean, dry, and inerted glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature control unit, and addition funnel is charged with the amine substrate (1.0 equivalent) and a suitable inert solvent (e.g., toluene, dichloromethane, or ethyl acetate).
-
Base Addition: The mixture is cooled to a predetermined temperature (e.g., 0-10 °C), and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) is added while maintaining the temperature.
-
Sulfonyl Chloride Addition: The sulfonyl chloride (1.05-1.2 equivalents), dissolved in the reaction solvent, is added dropwise to the reaction mixture over a period of 1-4 hours. The reaction temperature should be carefully monitored and controlled, as the sulfonylation reaction is typically exothermic.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, as determined by in-process controls (e.g., HPLC analysis).
-
Workup: The reaction mixture is quenched with water. The organic layer is separated and washed sequentially with dilute aqueous acid, dilute aqueous base, and brine to remove unreacted starting materials and byproducts.
-
Isolation and Purification: The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or other large-scale purification techniques to yield the final sulfonamide.
For a robust comparison, key parameters such as reaction time, isolated yield, and purity of the final product should be meticulously recorded for each sulfonylating agent under otherwise identical conditions.
Visualizing the Process and Cost Factors
The following diagrams illustrate the general workflow for sulfonamide synthesis and the interplay of factors that determine the overall cost-effectiveness of a sulfonylating agent.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (2,5-Dichlorophenyl)methanesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of compounds synthesized using (2,5-Dichlorophenyl)methanesulfonyl chloride and its close structural analogs. Due to a lack of publicly available data on the direct derivatives of this compound, this guide focuses on the extensively studied and structurally similar compound, 2,5-Dichlorothiophene-3-sulfonamide, to provide valuable insights into the potential therapeutic applications of this class of molecules.
The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a dichlorinated phenyl or thiophene ring, as seen in the compounds of interest, can significantly influence their biological profile, potentially enhancing efficacy and target specificity.
Anticancer Activity: A Quantitative Comparison
Extensive research has demonstrated the potent cytotoxic effects of sulfonamide derivatives against various cancer cell lines. While specific data for compounds derived directly from this compound is not available in the reviewed literature, studies on the analogous 2,5-Dichlorothiophene-3-sulfonamide provide compelling evidence of its anticancer potential. The following table summarizes the growth inhibition (GI50) values of this compound against several human cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [1][2][3] | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [1][2][3] |
Caption: Table 1. In-vitro anticancer activity of 2,5-Dichlorothiophene-3-sulfonamide.
These results highlight the significant cytotoxic activity of the 2,5-dichloro-substituted sulfonamide scaffold, suggesting that derivatives of this compound may exhibit similar or enhanced anticancer properties.
Experimental Protocols: Assessing Cytotoxicity
The determination of the anticancer activity of these compounds typically involves in-vitro cell viability assays. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described in studies on related sulfonamide derivatives.[4][5]
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The anticancer activity of sulfonamides is often attributed to their ability to interfere with critical cellular processes. While the precise mechanism for compounds derived from this compound is yet to be elucidated, studies on analogous sulfonamides suggest several potential pathways.[6][7] One prominent mechanism involves the interaction with DNA, leading to the inhibition of DNA synthesis and ultimately, apoptosis (programmed cell death).[1][2][3]
Caption: Proposed mechanism of action for anticancer sulfonamides.
Other potential mechanisms of action for anticancer sulfonamides include the inhibition of carbonic anhydrase, perturbation of the cell cycle, and disruption of microtubule assembly.[6][8] Further research is necessary to determine the specific pathways targeted by compounds synthesized from this compound.
Conclusion and Future Directions
While direct experimental data on the biological activity of compounds synthesized from this compound remains to be published, the promising anticancer activity of the structurally analogous 2,5-Dichlorothiophene-3-sulfonamide provides a strong rationale for their further investigation. The methodologies and potential mechanisms of action outlined in this guide offer a solid framework for future research in this area. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of novel and potent therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Dichlorophenyl Sulfonamides: Traditional vs. Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamide derivatives is a critical aspect of discovering new therapeutic agents. The 2,5-dichlorophenyl sulfonamide moiety is a key structural component in various pharmacologically active compounds. This guide provides an objective comparison of the traditional synthetic route using 2,5-dichlorobenzenesulfonyl chloride with a prominent alternative one-pot method starting from 2,5-dichloroaniline. The performance of these methods is evaluated based on experimental data to aid in the selection of the most suitable approach for specific research and development needs.
The conventional and most direct method for synthesizing 2,5-dichlorophenyl sulfonamides involves the reaction of commercially available 2,5-dichlorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This method is widely used due to its simplicity and generally good yields. However, the handling of sulfonyl chlorides can be challenging due to their reactivity and potential instability.
Alternative methods that avoid the isolation of sulfonyl chlorides have been developed, offering potential advantages in terms of safety, efficiency, and atom economy. One such approach is the one-pot synthesis starting from the corresponding aniline, in this case, 2,5-dichloroaniline. This is achieved through a diazotization reaction followed by sulfonylation, which generates the sulfonyl chloride in situ.
Performance Comparison of Synthetic Methods
The following table summarizes the quantitative data for the traditional and a representative alternative one-pot synthesis of 2,5-dichlorophenyl sulfonamides. The data for the traditional method is based on typical yields reported for the reaction of 2,5-dichlorobenzenesulfonyl chloride with various amines. The data for the one-pot synthesis is based on a well-established procedure for converting anilines to sulfonyl chlorides, which is then reacted with an amine.
| Feature | Traditional Method (ex situ) | Alternative Method (in situ, one-pot) |
| Starting Material | 2,5-Dichlorobenzenesulfonyl chloride | 2,5-Dichloroaniline |
| Key Reagents | Amine, Base (e.g., Pyridine, Triethylamine) | NaNO₂, HCl, SO₂, CuCl₂, Amine, Base |
| Typical Reaction Yield | 62-97% (dependent on the amine)[1] | ~70-85% (estimated overall yield) |
| Number of Steps | 1 | 1 (one-pot) |
| Handling of Sulfonyl Chloride | Required | Avoided (generated in situ) |
| Scalability | Readily scalable | Can be more complex to scale up |
| Substrate Scope | Broad for various amines | Generally broad for anilines and amines |
Experimental Protocols
Below are detailed experimental protocols for both the traditional and the one-pot synthesis of a representative 2,5-dichlorophenyl sulfonamide.
Protocol 1: Traditional Synthesis from 2,5-Dichlorobenzenesulfonyl Chloride
This protocol describes the synthesis of N-benzyl-2,5-dichlorobenzenesulfonamide.
Materials:
-
2,5-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.1 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2,5-dichlorobenzenesulfonamide.
Protocol 2: Alternative One-Pot Synthesis from 2,5-Dichloroaniline
This protocol outlines the synthesis of a generic N-substituted-2,5-dichlorophenyl sulfonamide.
Materials:
-
2,5-Dichloroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Cuprous Chloride (CuCl₂, catalyst)
-
A primary or secondary amine (1.1 eq)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Ethyl Acetate
-
Ice
Procedure:
-
Diazotization: In a well-ventilated fume hood, dissolve 2,5-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of cuprous chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 0-5 °C. Allow the reaction to stir for 1-2 hours at this temperature.
-
Amination: Without isolating the intermediate sulfonyl chloride, add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a base such as triethylamine (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up and Extraction: Quench the reaction by carefully adding it to ice water. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization.
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the two synthetic methods described.
Caption: Workflow for the traditional synthesis of 2,5-dichlorophenyl sulfonamides.
Caption: Workflow for the alternative one-pot synthesis of 2,5-dichlorophenyl sulfonamides.
References
Safety Operating Guide
Proper Disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of generating vapors or aerosols.
All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Two primary protocols are outlined below: neutralization of small, residual quantities and packaging of bulk quantities for professional disposal.
Neutralization of Small Quantities
This procedure is suitable for trace amounts of this compound, such as residues in emptied containers or on laboratory glassware.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a saturated sodium bicarbonate solution or a 5% sodium hydroxide solution on a stir plate within an ice bath. A general guideline is to use at least a 5-10 molar equivalent of the base relative to the estimated amount of residual sulfonyl chloride.[1] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[1]
-
CAUTION: This reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[1] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[1]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]
Operational Plan:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.[1]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The full chemical name: this compound
-
Associated hazards (e.g., Corrosive, Water-Reactive, Toxic)
-
The date of accumulation
-
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for methanesulfonyl chloride, a related compound. This data should be considered indicative of the potential hazards of this compound.
| Property | Value | Source |
| LD50 Oral (Rat) | 250 mg/kg | [2] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg | [2] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h) | [2] |
| Boiling Point | 161°C | [2] |
| Melting Point | -32°C | [2] |
| Flash Point | >110°C | [2] |
| Specific Gravity | ~1.480 | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (2,5-Dichlorophenyl)methanesulfonyl chloride
This guide provides crucial safety and logistical information for the handling and disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride in a laboratory setting. The following procedures are based on best practices for handling sulfonyl chlorides and should be strictly adhered to by all researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a substance that may be corrosive to metals, is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Furthermore, it can be fatal if inhaled and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to ensure personal safety.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield are essential to protect against splashes and vapors.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Immediately remove and launder any contaminated clothing before reuse.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for acid gases is required if exposure limits are exceeded or if irritation is experienced.[3][5] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] |
| Hand Protection | Protective gloves must be worn. Inspect gloves for any damage before each use.[6] |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, ideally within a certified chemical fume hood.[6]
-
Inert Atmosphere: For storage and handling, it is recommended to work under an inert atmosphere, such as nitrogen, and protect the compound from moisture.[1][2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[6] Wash hands and any exposed skin thoroughly after handling.[4][6]
-
Container Handling: Keep containers tightly closed when not in use.[4] Avoid rough handling that could lead to spills or container damage.[4] Use appropriate containers and avoid those made of metal, aluminum, brass, or copper.
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower. Call a physician immediately.[1][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4][5]
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1][5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Labeling: All waste containing this compound must be collected in a suitable, labeled container for waste disposal.
-
Segregation: Do not mix this waste with other waste streams.
-
Container Integrity: Ensure waste containers are kept tightly closed and stored in a designated, well-ventilated area.[4]
Disposal Method:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]
-
The disposal of contents and containers must be in accordance with all applicable local, regional, and national laws and regulations.[4] Do not allow the product to enter drains or waterways.[8]
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps for managing a spill of this compound.
Caption: Workflow for safely managing a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cabrillo-keenan.safecollegessds.com [cabrillo-keenan.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
